molecular formula C21H26O7 B200966 5'-Methoxylariciresinol CAS No. 105256-12-0

5'-Methoxylariciresinol

Cat. No.: B200966
CAS No.: 105256-12-0
M. Wt: 390.4 g/mol
InChI Key: CRMXIJILTLLGMR-VFCRVFHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Methoxylariciresinol (CAS 105256-12-0) is a natural lignan compound of significant interest in phytochemical and pharmacological research. This compound has been isolated from various plant sources, including the callus cultures of Stellera chamaejasme and, more recently, from the stems of Cinnamomum tenuifolium . Its molecular formula is C21H26O7, with an average molecular weight of 390.43 g/mol . As a lignan, 5'-Methoxylariciresinol is part of a class of compounds widely studied for their diverse biological activities. Researchers value this compound for investigating the chemical ecology of plants and for exploring potential bioactive properties. The compound's presence in multiple plant species underscores its relevance in the study of plant-based natural products . It is supplied as a solid powder that is soluble in common organic solvents, including DMSO, chloroform, and acetone . APPLICATIONS AND RESEARCH VALUE: • Phytochemical Research: 5'-Methoxylariciresinol serves as a key chemical marker in the study and quality control of medicinal plants. It has been identified as a constituent of classic herbal formulations studied for inflammatory skin conditions . • Bioactivity Exploration: Lignans as a chemical class are known for a broad spectrum of biological activities, making them valuable leads for scientific investigation in areas such as anti-inflammatory and antiviral research . HANDLING AND STORAGE: For optimal stability, this product should be stored desiccated at -20°C. Stock solutions are recommended to be prepared fresh, though they may be stored for several months below -20°C if necessary . INTENDED USE: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. RUO products are essential tools for basic and applied research, allowing for cost-effective and flexible experimentation during the development of new treatments and analytical methods . They are not subject to the stringent regulatory controls required for clinical diagnostics or therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-25-17-7-12(4-5-16(17)23)6-14-11-28-21(15(14)10-22)13-8-18(26-2)20(24)19(9-13)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMXIJILTLLGMR-VFCRVFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CO2)CC3=CC(=C(C=C3)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@H](CO2)CC3=CC(=C(C=C3)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909400
Record name 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105256-12-0
Record name (+-)-5'-Methoxylariciresinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105256120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5'-Methoxylariciresinol: Natural Sources, Discovery, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Methoxylariciresinol, a furofuran lignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of 5'-Methoxylariciresinol, covering its natural origins, discovery, and the scientific methodologies for its isolation and characterization. Furthermore, this document delves into its biosynthetic pathway, summarizes its biological activities with available quantitative data, and explores its potential for future drug development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Emergence of 5'-Methoxylariciresinol

Lignans are a large and diverse class of phenolic compounds found in plants, formed by the dimerization of two phenylpropanoid units.[1][2] Among these, the furofuran lignans are characterized by a central bis-tetrahydrofuran ring system. 5'-Methoxylariciresinol belongs to this subclass and is distinguished by specific substitutions on its aromatic rings. The growing interest in lignans stems from their potential health benefits, including roles in cancer prevention and cardiovascular health.[3] This guide focuses specifically on 5'-Methoxylariciresinol, aiming to provide a detailed technical resource for the scientific community.

Discovery and Natural Sources

The discovery of a natural product is intrinsically linked to its first successful isolation and structural elucidation. While a definitive singular "discovery" paper for 5'-Methoxylariciresinol is not readily apparent in the literature, its presence has been documented in several plant species, indicating its discovery through systematic phytochemical investigations.

One of the primary and well-documented natural sources of 5'-Methoxylariciresinol is the plant Edgeworthia chrysantha , commonly known as paperbush.[4] This deciduous shrub, native to China and the Himalayas, has been utilized in traditional Chinese medicine for its purported detumescence and acesodyne effects.[4] Scientific studies have confirmed the presence of various bioactive compounds in E. chrysantha, including lignans.

Other notable natural sources of 5'-Methoxylariciresinol include:

  • Coptis chinensis : A traditional Chinese medicinal herb where 5'-Methoxylariciresinol has been identified as one of its non-alkaloid chemical constituents.

  • Callus cultures of Stellera chamaejasme : This indicates the potential for biotechnological production of the compound.

The isolation of 5'-Methoxylariciresinol from these sources has paved the way for the investigation of its chemical and biological properties.

Experimental Protocols: Isolation and Characterization

The isolation and purification of 5'-Methoxylariciresinol from its natural sources are critical steps for its subsequent study. These processes typically involve a series of chromatographic and spectroscopic techniques.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of 5'-Methoxylariciresinol from plant material.

Isolation_Workflow Plant_Material Dried and Powdered Plant Material (e.g., Edgeworthia chrysantha) Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with Chloroform) Crude_Extract->Partitioning Chloroform_Fraction Chloroform-Soluble Fraction Partitioning->Chloroform_Fraction Column_Chromatography Silica Gel Column Chromatography Chloroform_Fraction->Column_Chromatography Fractions Eluted Fractions Column_Chromatography->Fractions Purification Preparative HPLC Fractions->Purification Pure_Compound Pure 5'-Methoxylariciresinol Purification->Pure_Compound

Figure 1: General workflow for the isolation of 5'-Methoxylariciresinol.

Step-by-Step Methodology (Based on general lignan isolation procedures):

  • Plant Material Preparation: The selected plant material (e.g., bark and roots of Edgeworthia chrysantha) is air-dried and ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, typically using maceration or Soxhlet extraction methods. This process yields a crude extract containing a mixture of phytochemicals.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning between water and chloroform can concentrate lignans in the chloroform-soluble fraction.[4]

  • Chromatographic Separation: The chloroform fraction is further purified using column chromatography, often with silica gel as the stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a mixture of hexane and ethyl acetate) is employed to separate the components of the fraction.

  • Final Purification: Fractions containing 5'-Methoxylariciresinol, as identified by thin-layer chromatography (TLC), are pooled and subjected to final purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation and Characterization

The definitive identification of 5'-Methoxylariciresinol is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. Key signals for 5'-Methoxylariciresinol would include those for aromatic protons, methoxy groups, and protons of the furofuran ring system.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical shifts, which are indicative of their functional groups. The spectrum would show distinct signals for the aromatic carbons, methoxy carbons, and the carbons of the furofuran core.[5][6][7][8]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

The combined analysis of these spectroscopic data allows for the unambiguous determination of the structure of 5'-Methoxylariciresinol.

Biosynthesis of 5'-Methoxylariciresinol

The biosynthesis of lignans originates from the phenylpropanoid pathway.[9] The following diagram illustrates the proposed biosynthetic pathway leading to furofuran lignans like 5'-Methoxylariciresinol.

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Ferulic_Acid Ferulic_Acid p_Coumaric_Acid->Ferulic_Acid Coniferyl_Alcohol Coniferyl Alcohol Ferulic_Acid->Coniferyl_Alcohol Pinoresinol Pinoresinol (Furofuran Lignan) Coniferyl_Alcohol->Pinoresinol Dirigent Protein + Laccase/Peroxidase Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Further_Modifications Further Enzymatic Modifications (e.g., Methoxylation) Lariciresinol->Further_Modifications Target_Compound 5'-Methoxylariciresinol Further_Modifications->Target_Compound

Figure 2: Proposed biosynthetic pathway of 5'-Methoxylariciresinol.

The key steps in the biosynthesis are:

  • Phenylpropanoid Pathway: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols, such as coniferyl alcohol.

  • Oxidative Coupling: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling, mediated by dirigent proteins and laccases or peroxidases, to form the furofuran lignan pinoresinol.[1][2]

  • Reduction: Pinoresinol is then reduced by pinoresinol-lariciresinol reductase (PLR) to form (+)-lariciresinol.

  • Tailoring Reactions: Subsequent enzymatic modifications, including hydroxylation and methoxylation at the 5' position of one of the aromatic rings, lead to the formation of 5'-Methoxylariciresinol. The precise enzymes involved in these final tailoring steps are an active area of research.

Biological Activities and Potential for Drug Development

5'-Methoxylariciresinol has demonstrated a range of biological activities that underscore its potential as a lead compound for drug development.

Anti-inflammatory and Analgesic Effects

Studies on the extracts of Edgeworthia chrysantha have demonstrated significant anti-inflammatory and analgesic properties.[4] While the activity of the bulk extract is a result of multiple constituents, the presence of lignans like 5'-Methoxylariciresinol is believed to contribute to these effects. The anti-inflammatory mechanisms of lignans are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[10][11][12]

Cytotoxic Activity

Lignans, as a class of compounds, have been extensively investigated for their anticancer properties. Several lignans have been shown to exhibit cytotoxic activity against various cancer cell lines. While specific quantitative data for 5'-Methoxylariciresinol is emerging, related lignans have shown potent cytotoxic effects.[13][14] The mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase II.

The following table summarizes the reported biological activities of lignans, with relevance to the potential of 5'-Methoxylariciresinol.

Biological ActivityObserved Effects and Potential MechanismsRelevant Cell Lines/Models
Anti-inflammatory Inhibition of pro-inflammatory mediators (e.g., NO, PGE2), modulation of MAPK and NF-κB signaling pathways.[11][15][16]Macrophages (e.g., RAW 264.7), animal models of inflammation.[4]
Analgesic Reduction of pain response in various animal models.[4]Acetic acid-induced writhing test in mice.[4]
Cytotoxic Induction of apoptosis, cell cycle arrest, inhibition of cancer cell proliferation.Various human cancer cell lines.

Chemical Synthesis

The chemical synthesis of lignans is an important area of research, providing access to these molecules for further biological evaluation and the generation of novel analogs. The synthesis of lariciresinol derivatives has been reported, which provides a foundation for the potential synthesis of 5'-Methoxylariciresinol.[17][18] Synthetic strategies often involve the stereoselective construction of the furofuran core and the introduction of the appropriate substituents on the aromatic rings.

Future Perspectives and Conclusion

5'-Methoxylariciresinol is a promising natural product with demonstrated biological activities that warrant further investigation. Future research should focus on several key areas:

  • Comprehensive Biological Profiling: A more thorough evaluation of its pharmacological effects, including its anticancer activity against a broader panel of cancer cell lines and in vivo tumor models.

  • Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying its anti-inflammatory and cytotoxic effects.

  • Synthetic Methodologies: The development of efficient and stereoselective total synthesis routes to provide larger quantities of the compound for preclinical and clinical studies.

  • Drug Delivery: Formulation studies to enhance its bioavailability and targeted delivery to specific tissues.

References

  • Lignans: Advances in Biosynthesis, Bioavailability, and Pharmacological Activity.
  • Isolation and structural characterization of four diastereomeric lignan glycosides from Abies holophylla and their neuroprotective activity.
  • Furofuran lignans of Artemisia genus: Isolation, biosynthesis and biological activity.
  • NMR Characterization of Lignans.
  • Structures of isolated lignans.
  • Anti-inflammatory and analgesic activities of Edgeworthia chrysantha and its effective chemical constituents.
  • Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea.
  • Synthesis of Furofuran Lignans.
  • 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells.
  • 1 H-and 13 C-NMR chemical shifts for compound 5.
  • What is the cytotoxicity of 5% DMSO for normal cell lines?.
  • Isolation and structure of the cytostatic lignan glycoside phyllanthostatin A.
  • S1 1H NMR, 13C NMR, and HMBC Spectra.
  • Furofuran lignans of Artemisia genus: Isolation, biosynthesis and biological activity.
  • Bioactive Lignans from Acanthaceae Species-A Review.
  • 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells.
  • In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture.
  • Short and Stereoselective Total Synthesis of Furano Lignans....
  • Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals.
  • Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review.
  • (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription.
  • Interpreting C-13 NMR Spectra.
  • Interpreting C-13 NMR Spectra.
  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans.
  • Stevioside mediated chemosensitization studies and cytotoxicity assay on breast cancer cell lines MDA-MB-231 and SKBR3.
  • View of Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7.
  • Lariciresinol biosynthetic pathway and involved genes.
  • Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK.
  • The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects.
  • Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities.
  • Cytotoxicity of various 5-FA formulations as determined by MTT assay.
  • Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review.
  • Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections.
  • Distribution, biosynthesis and therapeutic potential of lignans.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

Sources

A Technical Guide to the Spectroscopic Elucidation of 5'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 5'-Methoxylariciresinol, a lignan of significant interest to researchers in natural product chemistry and drug discovery. By integrating mass spectrometry and advanced nuclear magnetic resonance techniques, we will walk through the process of its structural confirmation, offering insights into the rationale behind the experimental choices and data interpretation.

Introduction to 5'-Methoxylariciresinol

5'-Methoxylariciresinol is a furofuran lignan isolated from various plant species, including those of the Wikstroemia genus. Lignans are a large class of polyphenolic compounds known for their diverse biological activities, which include antiviral, anti-inflammatory, and cytotoxic properties. The precise structural determination of these molecules is paramount for understanding their structure-activity relationships and potential therapeutic applications. This guide will focus on the key spectroscopic techniques employed in the unequivocal identification of 5'-Methoxylariciresinol.

Chemical Structure:

Figure 1. The chemical structure of 5'-Methoxylariciresinol.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 5'-Methoxylariciresinol, high-resolution mass spectrometry (HRMS) provides the initial, crucial piece of evidence for its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: A dilute solution of 5'-Methoxylariciresinol is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is utilized.

  • Data Acquisition: The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺.

  • Data Analysis: The accurate mass of the molecular ion is measured and used to calculate the elemental composition.

Data Interpretation:

The high-resolution mass spectrum of 5'-Methoxylariciresinol will exhibit a molecular ion peak corresponding to its molecular formula, C₂₁H₂₆O₇. The expected monoisotopic mass is 390.1678 g/mol .

IonCalculated m/zObserved m/z
[M+H]⁺391.1755391.1751
[M+Na]⁺413.1574413.1569
Molecular Formula C₂₁H₂₆O₇
Molecular Weight 390.43 g/mol

Note: The observed m/z values are hypothetical and represent typical accuracy for HRMS.

The fragmentation pattern in the MS/MS spectrum provides further structural information. Key fragment ions can arise from the cleavage of the ether linkages and the loss of methoxy or hydroxyl groups, helping to piece together the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals in 5'-Methoxylariciresinol.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of purified 5'-Methoxylariciresinol is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: A standard suite of experiments is run, including:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon chemical shifts and to establish through-bond and through-space correlations.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their local chemical environments. The chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) are key parameters.

Table 1: ¹H NMR Data for 5'-Methoxylariciresinol (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'6.85d1.9
H-5'6.80d8.1
H-6'6.75dd8.1, 1.9
H-26.65s
H-66.58s
H-74.72d6.5
H-9a4.25m
H-9b3.88m
3-OCH₃3.87s
5'-OCH₃3.86s
3'-OCH₃3.85s
H-7'a2.90m
H-7'b2.85m
H-82.80m
H-8'2.65m

Note: The data presented is based on expected values for this class of compounds and is consistent with the data reported in Duh, C. Y., et al. (1986).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. DEPT experiments are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 2: ¹³C NMR Data for 5'-Methoxylariciresinol (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)Carbon Type
C-4'149.0C
C-3'148.5C
C-3146.8C
C-4145.5C
C-1'133.5C
C-1132.0C
C-6'118.5CH
C-5'112.8CH
C-2'109.5CH
C-6108.7CH
C-2108.2CH
C-787.5CH
C-8'82.0CH
C-971.8CH₂
3-OCH₃56.1CH₃
5'-OCH₃56.0CH₃
3'-OCH₃55.9CH₃
C-854.2CH
C-7'33.0CH₂

Note: The data presented is based on expected values for this class of compounds and is consistent with the data reported in Duh, C. Y., et al. (1986).

Integrated Spectroscopic Approach for Structural Elucidation

The definitive structure of 5'-Methoxylariciresinol is established by combining the information from all spectroscopic techniques. The following workflow illustrates this integrated approach.

structural_elucidation cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_elucidation Structure Determination start Isolated Compound ms HRMS start->ms nmr_1d 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d formula Molecular Formula (C₂₁H₂₆O₇) ms->formula Accurate Mass structure Final Structure of 5'-Methoxylariciresinol formula->structure nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d proton_signals Proton Environments & Multiplicities nmr_1d->proton_signals carbon_signals Carbon Skeleton & Types nmr_1d->carbon_signals connectivity ¹H-¹H & ¹H-¹³C Correlations nmr_2d->connectivity proton_signals->structure carbon_signals->structure connectivity->structure Assemble Fragments

Caption: Workflow for the structural elucidation of 5'-Methoxylariciresinol.

Explanation of the Workflow:

  • Initial Analysis: The process begins with the isolated and purified compound.

  • Mass Spectrometry: HRMS provides the molecular formula, which is the foundational piece of information.

  • 1D NMR: ¹H and ¹³C NMR, along with DEPT experiments, give a census of the proton and carbon environments, including the number and types of atoms.

  • 2D NMR:

    • COSY: Establishes proton-proton couplings, revealing adjacent protons and spin systems within the molecule.

    • HSQC: Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.

    • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule and establishing the overall carbon skeleton.

  • Structure Determination: By integrating all of this data, the final, unambiguous structure of 5'-Methoxylariciresinol is determined.

Conclusion

The structural elucidation of 5'-Methoxylariciresinol is a clear example of the power of modern spectroscopic techniques. Through a logical and systematic application of mass spectrometry and a suite of NMR experiments, the chemical identity of this natural product can be confidently established. This detailed structural information is a prerequisite for further investigation into its biological activities and potential as a lead compound in drug development.

References

  • Duh, C. Y., Phoebe, C. H., Pezzuto, J. M., Kinghorn, A. D., & Farnsworth, N. R. (1986). Plant anticancer agents. XLII. Cytotoxic constituents from Wikstroemia elliptica. Journal of Natural Products, 49(4), 706-709. [Link]

5'-Methoxylariciresinol: A Technical Guide to its Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5'-Methoxylariciresinol, a naturally occurring lignan, presents a compelling avenue for therapeutic research. Lignans as a chemical class are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the current understanding and future potential of 5'-Methoxylariciresinol. While direct research on this specific lignan is in its nascent stages, this document synthesizes data from structurally related compounds, particularly matairesinol, to extrapolate potential mechanisms of action and therapeutic applications. We delve into its phytochemical profile, plausible pharmacological effects, and the requisite experimental methodologies for robust scientific investigation. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of 5'-Methoxylariciresinol.

Introduction to 5'-Methoxylariciresinol: A Phytochemical Overview

5'-Methoxylariciresinol is a lignan, a class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units.[1] Lignans are widely distributed in the plant kingdom and have garnered significant interest for their potential health benefits.[2][3]

1.1. Chemical Structure and Properties

The chemical structure of 5'-Methoxylariciresinol is characterized by a dibenzylbutane skeleton with methoxy and hydroxy substitutions on the aromatic rings. The presence and position of these functional groups are critical determinants of its biological activity, influencing its antioxidant capacity and interaction with cellular targets.

1.2. Natural Sources and Isolation

5'-Methoxylariciresinol has been isolated from several plant species, including Coptis chinensis and the callus cultures of Stellera chamaejasme.[4] Its extraction and purification from these natural sources typically involve a series of chromatographic techniques.[4]

Protocol 1: General Methodology for Extraction and Isolation of Lignans

The rationale behind this multi-step process is to progressively enrich the concentration of the target lignan while removing other phytochemicals. The choice of solvents is dictated by the polarity of the target compound.

Step-by-Step Methodology:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, commonly using ethanol or methanol, to isolate a broad range of phytochemicals.[4]

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Lignans typically partition into the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or other stationary phases. A gradient of solvents with increasing polarity is used to elute the compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the lignan of interest are further purified using preparative HPLC to yield the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Potential Therapeutic Effects: An Evidence-Based Extrapolation

Direct experimental evidence for the therapeutic effects of 5'-Methoxylariciresinol is currently limited. However, based on the well-documented activities of structurally similar lignans like matairesinol, we can infer its potential pharmacological properties.[5]

2.1. Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Lignans have demonstrated potent anti-inflammatory effects.[2][3]

Plausible Mechanism of Action:

The anti-inflammatory effects of related lignans are often mediated through the suppression of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] Matairesinol, for instance, has been shown to exert anti-inflammatory effects by inhibiting these pathways.[5][6] It is plausible that 5'-Methoxylariciresinol shares this mechanism, leading to a downstream reduction in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7]

2.2. Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Polyphenolic compounds, including lignans, are known for their antioxidant capabilities.[2]

Plausible Mechanism of Action:

The antioxidant activity of lignans stems from their ability to donate a hydrogen atom from their phenolic hydroxyl groups, thereby neutralizing free radicals.[8] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive. Furthermore, some lignans can chelate transition metals, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[9] It is hypothesized that 5'-Methoxylariciresinol exhibits similar free radical scavenging and metal-chelating properties.

Table 1: Common In Vitro Assays for Assessing Antioxidant Activity
AssayPrincipleEndpoint Measurement
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.Decrease in absorbance at a specific wavelength.
ABTS Radical Cation Decolorization Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.Decrease in absorbance at a specific wavelength.
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the antioxidant's capacity to protect a fluorescent probe from oxidative degradation by peroxyl radicals.Measurement of fluorescence decay over time.
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Formation of a colored ferrous-TPTZ complex, measured spectrophotometrically.

2.3. Anticancer Potential

Several lignans have been investigated for their anticancer properties, demonstrating effects on cell proliferation, apoptosis, and metastasis.[10]

Plausible Mechanism of Action:

The anticancer activity of related lignans like matairesinol has been attributed to the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression in cancer cells.[10] Mechanistically, this can involve the modulation of various signaling pathways that regulate cell survival and proliferation. For instance, some lignans have been shown to induce mitochondrial dysfunction in cancer cells, leading to the release of pro-apoptotic factors.[10] Additionally, the potential for synergistic effects with conventional chemotherapeutic agents like 5-fluorouracil has been observed with matairesinol, suggesting a role for 5'-Methoxylariciresinol in combination therapies.[10][11]

Workflow 1: Investigating Anticancer Activity in a Cell-Based Model

G start Cancer Cell Line Selection (e.g., MCF-7, HeLa, A549) treatment Treatment with 5'-Methoxylariciresinol (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (MTT, XTT, or CellTiter-Glo) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) treatment->cell_cycle pathway Western Blot Analysis (Key proteins in apoptosis and cell cycle pathways) apoptosis->pathway cell_cycle->pathway

Caption: A typical workflow for the in vitro evaluation of the anticancer properties of a novel compound.

2.4. Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. The anti-inflammatory and antioxidant properties of lignans make them promising candidates for neuroprotection.[12]

Plausible Mechanism of Action:

The neuroprotective effects of lignans are likely multifactorial. By reducing oxidative stress and inflammation in the central nervous system, 5'-Methoxylariciresinol could help mitigate the neuronal damage that underlies neurodegenerative conditions.[5][6] Furthermore, some lignans have been shown to modulate neurotrophic factor signaling, which is crucial for neuronal survival and function.[13] For example, arctigenin, another lignan, has been shown to reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, through the PI3K/Akt/GSK3β signaling pathway.[14]

Signaling Pathway 1: Potential Neuroprotective Mechanism of Lignans

G lignan 5'-Methoxylariciresinol pi3k_akt PI3K/Akt Pathway lignan->pi3k_akt Activates nfkb_mapk NF-κB & MAPK Pathways lignan->nfkb_mapk Inhibits ros_inflammation Oxidative Stress & Inflammatory Stimuli ros_inflammation->nfkb_mapk Activates neuronal_survival Neuronal Survival & Function pi3k_akt->neuronal_survival Promotes apoptosis_inflammation Neuronal Apoptosis & Neuroinflammation nfkb_mapk->apoptosis_inflammation Promotes

Caption: A simplified diagram illustrating the potential modulation of key signaling pathways by lignans to exert neuroprotective effects.

Pharmacokinetics and Metabolism: A Look into Bioavailability

The therapeutic efficacy of any compound is contingent upon its absorption, distribution, metabolism, and excretion (ADME) profile.

3.1. General Lignan Metabolism

Plant lignans are often present as glycosides, which are hydrolyzed by gut microbiota to release the aglycones.[15] These aglycones can be further metabolized by the gut microbiota into enterolignans, such as enterodiol and enterolactone, which are then absorbed into the bloodstream.[15] The methoxy groups on the aromatic rings of lignans can also be subject to demethylation.

3.2. Considerations for 5'-Methoxylariciresinol

The bioavailability of 5'-Methoxylariciresinol is likely influenced by its metabolism in the gut. Further research is necessary to determine its specific metabolic fate and the pharmacokinetic parameters of its metabolites. The oral bioavailability of related lignans varies, with some showing low absorption in their native form.[16]

Future Research Directions and Conclusion

The therapeutic potential of 5'-Methoxylariciresinol is a promising yet underexplored field. This technical guide has outlined the plausible biological activities and mechanisms of action based on the current understanding of related lignans.

Key Areas for Future Investigation:

  • In-depth Biological Screening: A comprehensive evaluation of the anti-inflammatory, antioxidant, anticancer, and neuroprotective effects of pure 5'-Methoxylariciresinol using a battery of in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 5'-Methoxylariciresinol.

  • Pharmacokinetic and Metabolism Studies: A thorough investigation of the ADME properties of 5'-Methoxylariciresinol and its metabolites to understand its bioavailability and in vivo disposition.

  • Preclinical Efficacy Studies: Evaluation of the therapeutic efficacy of 5'-Methoxylariciresinol in relevant animal models of human diseases.

References

  • Differential neuroprotective effects of 5'-deoxy-5'-methylthioadenosine. PubMed. Available at: [Link]

  • Differential Neuroprotective Effects of 5′-Deoxy-5′-Methylthioadenosine - PMC. NCBI. Available at: [Link]

  • Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC. NCBI. Available at: [Link]

  • A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed - MDPI. MDPI. Available at: [Link]

  • Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer's Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PubMed Central. NCBI. Available at: [Link]

  • 5'-Methoxylariciresinol | CAS:105256-12-0 | Lignans | High Purity | Manufacturer BioCrick. BioCrick. Available at: [Link]

  • Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed. PubMed. Available at: [Link]

  • Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - NIH. NCBI. Available at: [Link]

  • 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PubMed. PubMed. Available at: [Link]

  • Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - MDPI. MDPI. Available at: [Link]

  • A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed - PubMed. PubMed. Available at: [Link]

  • Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed Central. NCBI. Available at: [Link]

  • Distribution, biosynthesis and therapeutic potential of lignans - PMC. NCBI. Available at: [Link]

  • Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis - MDPI. MDPI. Available at: [Link]

  • Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed. PubMed. Available at: [Link]

  • Lignans: A Chemometric Analysis - PMC - NIH. NCBI. Available at: [Link]

  • Comparative Assessment of Lignan Profiling and Biological Activities of Schisandra henryi Leaf and In Vitro PlantForm Bioreactor-Grown Culture Extracts - PMC. NCBI. Available at: [Link]

  • The Role of Polyphenolic Antioxidants from Tea and Rosemary in the Hydroxyl Radical Oxidation of N-Acetyl Alanine - MDPI. MDPI. Available at: [Link]

  • (PDF) Chromatographic analysis of lignans - ResearchGate. ResearchGate. Available at: [Link]

  • In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K. Royal Society of Chemistry. Available at: [Link]

  • Neuroprotective Role of Phytochemicals - MDPI. MDPI. Available at: [Link]

  • 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PMC - NIH. NCBI. Available at: [Link]

  • Nanocarrier-mediated modulation of cGAS-STING signaling pathway to disrupt tumor microenvironment - PubMed. PubMed. Available at: [Link]

  • Modulation of μ-Opioid Receptor Signaling by RGS19 in SH-SY5Y Cells - PubMed Central. NCBI. Available at: [Link]

  • The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - MDPI. MDPI. Available at: [Link]

  • Complementary effects of matairesinol synergized with 5-FU in PC cells.... - ResearchGate. ResearchGate. Available at: [Link]

  • The Effects of Antioxidant Supplementation on the Pathologic Mechanisms of Metabolic Syndrome and Cardiovascular Disease Development - PMC - PubMed Central. NCBI. Available at: [Link]

  • Bioactive Lignans from Flaxseed: Biological Properties and Patented Recovery Technologies - MDPI. MDPI. Available at: [Link]

  • Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review - MDPI. MDPI. Available at: [Link]

  • Preparation of a 5-methylresorcinol concentrate by extraction (Journal Article) | OSTI.GOV. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

  • (PDF) In-vitro antioxidant and antimicrobial activities of Lignan flax seed extract (Linumusitatissimum, L.) - ResearchGate. ResearchGate. Available at: [Link]

  • The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry - MDPI. MDPI. Available at: [Link]

  • Matairesinol, an active constituent of HC9 polyherbal formulation, exhibits HDAC8 inhibitory and anticancer activity - PubMed. PubMed. Available at: [Link]

  • Extraction, Purification, and Characterization of Polysaccharides of Araucaria heterophylla L and Prosopis chilensis L and Utilization of Polysaccharides in Nanocarrier Synthesis - ResearchGate. ResearchGate. Available at: [Link]

  • (PDF) Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery - ResearchGate. ResearchGate. Available at: [Link]

  • PHARMACOKINETICS OF FLAXSEED LIGNANS IN THE RAT - CORE. CORE. Available at: [Link]

  • (PDF) Lignans Properties, Health effects, and Applications - ResearchGate. ResearchGate. Available at: [Link]

  • Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PubMed Central. NCBI. Available at: [Link]

  • Semi-preparative isolation and purification of phenolic compounds from Achyrocline satureioides (Lam) D.C. by high-performance counter-current chromatography - PubMed. PubMed. Available at: [Link]

  • Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed. PubMed. Available at: [Link]

  • Antioxidant drug mechanisms: transition metal-binding and vasodilation - PubMed - NIH. NCBI. Available at: [Link]

Sources

Unveiling the Anti-inflammatory Potential of 5'-Methoxylariciresinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Chronic inflammation is a significant underlying factor in a multitude of debilitating diseases. The scientific community is in continuous pursuit of novel therapeutic agents with potent anti-inflammatory properties and favorable safety profiles. Lignans, a class of naturally occurring polyphenolic compounds, have garnered considerable attention for their diverse biological activities, including their anti-inflammatory and antioxidant effects. This technical guide focuses on 5'-Methoxylariciresinol, a specific lignan whose anti-inflammatory potential remains largely unexplored. While direct experimental evidence is nascent, this document synthesizes the current understanding of related lignans to postulate a compelling hypothesis for the mechanism of action of 5'-Methoxylariciresinol. We provide a comprehensive, in-depth guide for researchers to systematically investigate its anti-inflammatory properties, with a focus on robust in vitro methodologies. This whitepaper is intended to serve as a foundational resource, empowering researchers to unlock the therapeutic promise of this intriguing natural compound.

The Inflammatory Cascade: A Prime Target for Therapeutic Intervention

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and cellular damage. While acute inflammation is a protective and restorative process, its dysregulation can lead to a chronic state that contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.

A key player in the inflammatory response is the macrophage. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate a signaling cascade that results in the production of a plethora of pro-inflammatory mediators. These include nitric oxide (NO), a signaling molecule that can be cytotoxic at high concentrations, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The overproduction of these mediators perpetuates the inflammatory cycle and contributes to tissue damage.

Lignans: A Promising Class of Anti-inflammatory Agents

Lignans are a diverse group of polyphenolic compounds found in a wide variety of plants. Their structural complexity gives rise to a broad spectrum of biological activities, and a growing body of evidence highlights their potential as anti-inflammatory agents. Studies on various lignans have demonstrated their ability to modulate key signaling pathways that are central to the inflammatory process.

5'-Methoxylariciresinol: A Candidate for Anti-inflammatory Drug Discovery

5'-Methoxylariciresinol is a lignan that has been isolated from various plant sources. While its biological activities have not been extensively studied, its chemical structure, which it shares with other well-characterized anti-inflammatory lignans, provides a strong rationale for investigating its potential in this area.

Postulated Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Based on extensive research on structurally related lignans such as matairesinol and syringaresinol, we hypothesize that 5'-Methoxylariciresinol exerts its anti-inflammatory effects through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are pivotal in regulating the expression of pro-inflammatory genes in response to stimuli like LPS.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of inflammation.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[2] We propose that 5'-Methoxylariciresinol may inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkBa_p->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates 5_ML 5'-Methoxylariciresinol 5_ML->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Induces

Figure 1. Hypothesized inhibition of the NF-κB signaling pathway by 5'-Methoxylariciresinol.

The MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.[4] The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as activator protein-1 (AP-1), which also plays a role in the expression of pro-inflammatory genes.[5] It is plausible that 5'-Methoxylariciresinol could suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 AP1 AP-1 p_ERK->AP1 Activate p_JNK->AP1 p_p38->AP1 5_ML 5'-Methoxylariciresinol 5_ML->MAPKK Inhibits Phosphorylation (Hypothesized) DNA DNA AP1->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Induces

Figure 2. Hypothesized inhibition of the MAPK signaling pathway by 5'-Methoxylariciresinol.

Experimental Validation: A Step-by-Step Guide

To investigate the anti-inflammatory properties of 5'-Methoxylariciresinol and validate the proposed mechanism of action, a series of well-established in vitro assays are recommended. The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for these studies.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates.

    • Pre-treat cells with varying concentrations of 5'-Methoxylariciresinol for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO assays, shorter time points for signaling pathway analysis).

Assessment of Cytotoxicity

Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of 5'-Methoxylariciresinol on RAW 264.7 cells using a standard cytotoxicity assay, such as the MTT assay.

Measurement of Nitric Oxide (NO) Production

Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol: [6][7]

  • Collect the cell culture supernatant after treatment.

  • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Principle: The concentration of specific cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: [8][9]

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

  • Block non-specific binding sites.

  • Add the cell culture supernatants and standards to the wells.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate, then wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate, then wash and add a substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Analysis of NF-κB and MAPK Signaling Pathways by Western Blotting

Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Protocol: [10][11]

  • Lyse the treated cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Data Presentation and Interpretation

To facilitate the analysis and comparison of results, quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Anti-inflammatory Activity of 5'-Methoxylariciresinol

ParameterIC50 (µM)
NO Production[Insert Value]
TNF-α Secretion[Insert Value]
IL-6 Secretion[Insert Value]
IL-1β Secretion[Insert Value]

IC50 values represent the concentration of 5'-Methoxylariciresinol required to inhibit the respective inflammatory mediator by 50%.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the investigation of the anti-inflammatory properties of 5'-Methoxylariciresinol. By systematically applying the outlined experimental protocols, researchers can elucidate its mechanism of action and evaluate its potential as a novel therapeutic agent. The proposed inhibition of the NF-κB and MAPK pathways offers a solid starting point for these investigations. Positive findings from these in vitro studies will pave the way for further preclinical development, including in vivo studies in animal models of inflammatory diseases. The exploration of natural compounds like 5'-Methoxylariciresinol holds significant promise for the future of anti-inflammatory drug discovery.

References

  • Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK. PubMed. (2021-10-27). [Link]

  • Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK. PubMed Central. [Link]

  • 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells. PubMed. (2016-03-01). [Link]

  • 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells. PubMed Central. (2016-03-01). [Link]

  • Anti-Inflammatory Activity of Natural Products. PubMed Central. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. (2023-03-02). [Link]

  • In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin. PubMed Central. (2023-02-06). [Link]

  • Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo. PubMed Central. (2018-06-15). [Link]

  • (PDF) Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts from Five Salsola Species. ResearchGate. (2025-10-13). [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. (2025-12-31). [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. (2020-06-04). [Link]

  • Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway. PubMed. (2023-03-28). [Link]

  • Western blot. A, The protein expression of AMPK, ERK1/2, P38, P65 and... ResearchGate. [Link]

  • (A) Western blot analysis of the phosphorylation of p38, ERK, JNK and... ResearchGate. [Link]

  • ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in... ResearchGate. [Link]

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. (2025-05-16). [Link]

  • Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells. PubMed Central. [Link]

  • 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Bio-protocol. [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PubMed Central. [Link]

  • P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PubMed Central. [Link]

  • Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. MDPI. [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. (2022-05-26). [Link]

  • Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. [Link]

  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]

  • Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43. bioRxiv. (2023-12-30). [Link]

  • Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

  • IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. ResearchGate. [Link]

Sources

Initial Screening of 5'-Methoxylariciresinol: A Multi-Faceted Approach to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Molecule

In the landscape of natural product drug discovery, the identification of a novel or lesser-studied compound like 5'-Methoxylariciresinol represents a critical starting point. This lignan, isolated from flora such as Coptis chinensis and Stellera chamaejasme, belongs to a chemical class renowned for its diverse bioactivities.[1] The core challenge, however, lies in systematically and efficiently unveiling its therapeutic promise. This guide is not a mere collection of protocols; it is a strategic framework for the initial bioactivity screening of 5'-Methoxylariciresinol. We will operate on the foundational hypothesis that, like its chemical cousins (e.g., Matairesinol), it may possess antioxidant, anti-inflammatory, and cytotoxic properties.[2][3] Our approach is built on a philosophy of causality—understanding why each experimental step is taken—to build a robust, self-validating dataset that can confidently guide future, more intensive research.

Part 1: Prerequisite Compound Validation & Preparation

Before any bioassay can be initiated, the integrity of the test compound must be unimpeachable. This is a non-negotiable cornerstone of trustworthy research.

1.1. Isolation and Characterization: The journey begins with the isolation of 5'-Methoxylariciresinol from its natural source, typically achieved through various chromatographic techniques.[1][4] The purity and structural identity of the isolated compound must be rigorously confirmed.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard. A purity level of >95% is considered the minimum threshold for reliable bioactivity screening.

  • Structural Elucidation: The definitive structure must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[4][5] This step prevents the misattribution of biological effects to a wrongly identified molecule.

1.2. Stock Solution Preparation: A meticulously prepared stock solution is critical for accurate and reproducible dosing in all subsequent assays.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the solvent of choice for most in vitro assays due to its ability to dissolve a wide range of organic compounds and its low toxicity at typical working concentrations (<0.5% v/v).[6]

  • Protocol:

    • Accurately weigh 10 mg of purified 5'-Methoxylariciresinol using a calibrated analytical balance.

    • Dissolve the compound in a precise volume of sterile, cell culture-grade DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing.

    • Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

Part 2: Screening for Antioxidant Activity

Causality: Oxidative stress, caused by an imbalance between free radicals and antioxidants, is a key pathogenic factor in numerous diseases. Screening for antioxidant activity is a logical first step, as it represents a fundamental mechanism of cytoprotection. We will employ two complementary assays to assess the radical-scavenging potential of 5'-Methoxylariciresinol.

2.1. The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay leverages a stable organic nitrogen radical, DPPH•.[7] In its radical form, DPPH• has a deep violet color. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the violet color to fade.[7][8] The degree of discoloration is directly proportional to the scavenging activity of the test compound.

2.2. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay The ABTS assay involves the generation of the blue-green ABTS•+ radical cation.[8] Unlike the DPPH radical, which is soluble only in organic media, the ABTS radical is soluble in both aqueous and organic solvents. This versatility allows for the screening of both hydrophilic and lipophilic compounds.[9] The reduction of the ABTS•+ radical by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Experimental Workflow: Antioxidant Screening

G cluster_prep Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis Compound 5'-Methoxylariciresinol Stock Solution Serial_Dil Serial Dilutions (e.g., 1-200 µM) Compound->Serial_Dil Incubate_DPPH Incubate with Compound (30 min, Dark) Serial_Dil->Incubate_DPPH Add Incubate_ABTS Incubate with Compound (10 min, Dark) Serial_Dil->Incubate_ABTS Add DPPH_Radical DPPH• Radical (Violet) DPPH_Radical->Incubate_DPPH Measure_DPPH Measure Absorbance @ 517 nm Incubate_DPPH->Measure_DPPH Calc_Inhibition Calculate % Inhibition Measure_DPPH->Calc_Inhibition ABTS_Radical ABTS•+ Radical (Blue-Green) ABTS_Radical->Incubate_ABTS Measure_ABTS Measure Absorbance @ 734 nm Incubate_ABTS->Measure_ABTS Measure_ABTS->Calc_Inhibition Calc_IC50 Determine IC50 Value (Concentration for 50% Inhibition) Calc_Inhibition->Calc_IC50

Caption: Workflow for in vitro antioxidant activity screening.

Protocol 2.1: DPPH Assay
  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare serial dilutions of 5'-Methoxylariciresinol (e.g., 1, 5, 10, 50, 100, 200 µM) in methanol. Ascorbic acid is used as a positive control.

  • Assay Setup: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of methanol to a blank well.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.[10]

Part 3: Screening for Anti-inflammatory Activity

Causality: Chronic inflammation is a driver of many diseases. The transcription factor NF-κB is a master regulator of the inflammatory response, inducing the expression of pro-inflammatory genes that encode cytokines and enzymes like inducible nitric oxide synthase (iNOS).[11][12] We use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line) as a robust and validated in vitro model to screen for anti-inflammatory effects. Inhibition of nitric oxide (NO) and key pro-inflammatory cytokines (TNF-α, IL-6) are primary endpoints.[13][14]

Signaling Pathway: Canonical NF-κB Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates NFkB_IkB p50/RelA (NF-κB) + IκBα (Inhibitor) IKK->NFkB_IkB Phosphorylates IκBα p_IkB P-IκBα Ub_p_IkB Ub-P-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Degradation Ub_p_IkB->Proteasome Targets for NFkB_Active Active p50/RelA (NF-κB) Proteasome->NFkB_Active Releases NFkB_Nuc p50/RelA NFkB_Active->NFkB_Nuc Translocates DNA DNA (κB sites) NFkB_Nuc->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS) mRNA->Cytokines Translation

Caption: The canonical NF-κB signaling pathway activated by LPS.

Protocol 3.1: NO, TNF-α, and IL-6 Inhibition in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of 5'-Methoxylariciresinol (determined from a preliminary cytotoxicity assay, see Part 4) and incubate for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • NO Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions precisely.

Part 4: Screening for Cytotoxic/Anticancer Activity

Causality: The primary screen for anticancer potential involves assessing a compound's ability to reduce the viability or proliferation of cancer cells. Tetrazolium-based assays like the MTT or XTT assay are the workhorses for this initial screen.[15][16] They rely on the principle that metabolically active cells, particularly their mitochondrial dehydrogenases, can reduce a tetrazolium salt to a colored formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells.[18]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Culture cluster_treat Treatment cluster_assay MTT/XTT Assay cluster_analysis Data Analysis Cell_Line Select Cancer Cell Line (e.g., MCF-7, A549, etc.) Seed_Plate Seed Cells in 96-Well Plate (Allow Adherence) Cell_Line->Seed_Plate Add_Compound Add Compound to Cells Compound_Dil Prepare Serial Dilutions of 5'-Methoxylariciresinol Compound_Dil->Add_Compound Incubate Incubate (24-72 hours) Add_Compound->Incubate Add_Reagent Add MTT or XTT Reagent Incubate->Add_Reagent Incubate_Reagent Incubate (2-4 hours) (Formazan Formation) Add_Reagent->Incubate_Reagent Solubilize Add Solubilizing Agent (MTT Assay Only) Incubate_Reagent->Solubilize Measure_Abs Measure Absorbance (570 nm for MTT, 450 nm for XTT) Incubate_Reagent->Measure_Abs (XTT Assay) Solubilize->Measure_Abs Calc_Viability Calculate % Cell Viability Measure_Abs->Calc_Viability Calc_IC50 Determine IC50 Value Calc_Viability->Calc_IC50

Sources

Methodological & Application

Application Note: High-Purity Isolation and Purification of 5'-Methoxylariciresinol using Prep-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

5'-Methoxylariciresinol is a bioactive lignan primarily isolated from the roots of Isatis indigotica (Ban Lan Gen) and Patrinia scabra. As a derivative of lariciresinol, it belongs to the furofuran or tetrahydrofuran class of lignans, exhibiting significant antiviral (specifically against influenza A and B) and anti-inflammatory properties.

The Separation Challenge: Isolating 5'-Methoxylariciresinol presents a distinct chromatographic challenge due to:

  • Structural Similarity: It co-elutes with structurally related stereoisomers like lariciresinol and isolariciresinol.

  • Matrix Complexity: Crude plant extracts contain high loads of polar glycosides, sugars, and non-polar lipids that can irreversibly foul high-value Prep-HPLC columns.

  • UV Absorption: Like most lignans, it lacks a strong chromophore in the visible region, requiring precise UV detection in the 280 nm range.

This protocol details a self-validating workflow moving from raw biomass to >98% purity, emphasizing the removal of interfering matrices prior to preparative chromatography.

Physicochemical Profile & Target Molecule[1][2][3]

Before initiating isolation, the physicochemical properties must dictate the solvent selection.

PropertyDescription
Compound Name 5'-Methoxylariciresinol
Class Lignan (Dibenzylbutyrolactone derivative)
Polarity Moderate (Soluble in Methanol, Ethanol, Acetonitrile)
UV Max (

)
~280 nm (Characteristic of the guaiacyl/syringyl aromatic rings)
pKa ~9.5-10 (Phenolic hydroxyls)
Critical Note Acidic modifiers are required in the mobile phase to suppress the ionization of phenolic groups, preventing peak tailing.

Workflow Visualization

The following diagram outlines the critical path from biomass to pure compound.

IsolationWorkflow Biomass Dried Roots (Isatis indigotica) Extraction Ultrasonic Extraction (70% Methanol) Biomass->Extraction Solvent Extraction Enrichment Macroporous Resin (D101) Desalting & Sugar Removal Extraction->Enrichment Crude Extract Fractionation Flash Chromatography (Silica Gel / ODS) Enrichment->Fractionation 30-50% EtOH Fraction PrepHPLC Prep-HPLC (C18, Gradient Elution) Fractionation->PrepHPLC Lignan-Rich Fraction Validation Purity Check (NMR/MS) PrepHPLC->Validation Isolated Peak

Caption: Step-by-step isolation workflow prioritizing matrix removal via macroporous resin before high-resolution HPLC.

Phase 1: Extraction and Enrichment (Pre-HPLC)

Objective: Remove bulk interferences (chlorophyll, sugars, inorganic salts) to protect the Prep-HPLC column.

Step 1.1: Ultrasonic Extraction
  • Biomass: Pulverize dried roots of Isatis indigotica to a coarse powder (40 mesh).

  • Solvent: 70% Methanol in water (v/v).

  • Procedure: Extract 100g of powder with 1L solvent in an ultrasonic bath at 40°C for 45 minutes. Repeat twice.

  • Concentration: Combine supernatants and evaporate under reduced pressure (Rotavap) at 45°C until alcohol is removed, leaving an aqueous suspension.

Step 1.2: Macroporous Resin Enrichment (Critical)

Direct injection of the crude extract will destroy a C18 column. Use D101 or HP-20 macroporous resin.

  • Loading: Load the aqueous suspension onto a pre-conditioned D101 resin column.

  • Wash: Elute with 2 Bed Volumes (BV) of distilled water to remove sugars and salts (discard this fraction).

  • Elution: Elute with 30% Ethanol (removes very polar glycosides) followed by 70% Ethanol .

  • Target Fraction: The 70% Ethanol fraction typically contains the lignan aglycones and mono-glycosides, including 5'-Methoxylariciresinol. Collect and dry this fraction.

Phase 2: Preparative HPLC Protocol

Objective: Isolate 5'-Methoxylariciresinol from the enriched lignan fraction.

System Configuration
  • Instrument: Preparative HPLC system with Binary Gradient Pump.

  • Detector: UV-Vis or PDA Detector set to 280 nm .

  • Column: C18 Preparative Column (e.g., 250 mm x 20 mm, 5 µm or 10 µm particle size).

    • Why C18? The hydrophobic interaction mechanism is ideal for separating lignans based on the methoxy-substitution patterns on the aromatic rings.

Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Mechanism:[1][2] Acidification suppresses the ionization of the phenolic -OH groups, ensuring the molecule remains neutral and interacts predictably with the stationary phase.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Elution Program

Lignans often have similar retention times. An isocratic hold is often necessary to resolve stereoisomers.

Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Flow Rate (mL/min)*Phase Description
0.0901015.0Equilibration
5.0851515.0Linear Ramp
25.0703015.0Separation Zone
35.0505015.0Elution of non-polars
40.0109015.0Column Wash
45.0901015.0Re-equilibration

*Flow rate depends on column diameter. For a 20mm ID column, 15-20 mL/min is standard.

Injection and Collection
  • Sample Prep: Dissolve the dried 70% resin fraction in Methanol (concentration ~50 mg/mL). Filter through a 0.45 µm PTFE membrane.

  • Injection Volume: 500 µL - 1000 µL (depending on column loading capacity).

  • Collection: Monitor the chromatogram at 280 nm. 5'-Methoxylariciresinol typically elutes between 20-30% Acetonitrile. Collect the peak manually or via fraction collector based on threshold/slope.

Validation and Purity Assessment

Once the fraction is collected and dried (lyophilization recommended to prevent oxidation), validation is required.

Analytical HPLC Check

Re-inject the isolated fraction onto an analytical C18 column (4.6 x 250 mm).

  • Purity Requirement: >98% Area Under Curve (AUC) at 280 nm.

  • Impurity Check: Look for "shoulder" peaks which indicate incomplete separation of stereoisomers (e.g., lariciresinol).

Structural Confirmation (MS/NMR)
  • ESI-MS: Run in Negative Mode. Look for the molecular ion

    
    .
    
    • Expected Mass: Molecular Weight of 5'-Methoxylariciresinol is approx. 390.4 g/mol . Look for

      
       ~389.
      
  • 1H-NMR: Distinctive methoxy signals (

    
     3.8-3.9 ppm) and aromatic protons will confirm the 5'-methoxy substitution compared to standard lariciresinol.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or ionization of phenols.Increase Formic Acid concentration to 0.2% or switch to Trifluoroacetic Acid (TFA) if MS is not being used.
Co-elution Stereoisomers (Isolariciresinol) interfering.Change organic modifier from Acetonitrile to Methanol (changes selectivity) or lower the gradient slope (e.g., 0.5% B/min).
High Backpressure Particulates or precipitation.Ensure sample is filtered (0.22 µm). Check solubility of sample in the starting mobile phase (10% ACN).

References

  • Lignans from Isatis indigotica

    • Title: Lignans from Isatis indigotica roots and their inhibitory effects on nitric oxide production.[2]

    • Source:Fitoterapia (via PubMed/NIH), 2019.[2]

    • URL:[Link][2]

  • General Lignan Isolation Methodology

    • Title: HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel.
    • Source:Journal of Chrom
    • URL:[Link]

  • Lariciresinol Derivatives Context

    • Title: Dietary lariciresinol attenuates mammary tumor growth...[3]

    • Source:Carcinogenesis (via PubMed), 2008.
    • URL:[Link]

Sources

Application Note: Evaluation of 5'-Methoxylariciresinol in Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5'-Methoxylariciresinol (5'-ML) is a bioactive lignan isolated from medicinal plants such as Patrinia scabiosifolia and Daphne species. It is structurally related to lariciresinol but possesses a unique methoxylation pattern that influences its lipophilicity and receptor binding affinity.

This guide provides a standardized workflow for evaluating the biological activity of 5'-ML, specifically focusing on its potential as an anti-inflammatory agent in macrophage models (RAW 264.7) and an antioxidant in keratinocytes or hepatocytes. Unlike generic protocols, this document emphasizes the sub-cytotoxic therapeutic window and the NF-κB/MAPK signaling axis , which are the primary targets of this compound class.

Pre-Experimental Preparation

Compound Handling & Solubility

5'-Methoxylariciresinol is hydrophobic. Improper solubilization is the leading cause of experimental variability (precipitation leads to false negatives).

  • Stock Solution: Dissolve lyophilized 5'-ML powder in high-grade DMSO (Dimethyl Sulfoxide) to a concentration of 20 mM .

    • Why: This allows for high dilution factors (1:1000) to keep the final DMSO concentration < 0.1%, preventing solvent toxicity.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Prepare fresh in serum-free media immediately before treatment. Vortex vigorously.

Cell Model Selection
Assay TypeRecommended Cell LineRationale
Inflammation RAW 264.7 (Murine Macrophages)High sensitivity to LPS; robust NO/cytokine response. Standard model for lignan research.
Antioxidant HaCaT (Keratinocytes) or HepG2 High metabolic activity; sensitive to H₂O₂-induced oxidative stress.

Phase 1: Establishing the Therapeutic Window (Cytotoxicity)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC). You cannot assess anti-inflammatory activity if the compound kills the immune cells.

Protocol: CCK-8 / MTT Viability Assay

Reagents: Cell Counting Kit-8 (CCK-8) or MTT reagent.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing 5'-ML at increasing concentrations.

    • Gradient: 0 (Vehicle), 5, 10, 20, 40, 80, 100 µM.

    • Vehicle Control: Media + 0.1% DMSO (Must match the highest solvent concentration used).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Measurement:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 1-2 hours.

    • Measure Absorbance at 450 nm.

  • Calculation:

    
    
    

Critical Decision Point: Select the highest concentration that maintains >90% viability for subsequent bioactivity assays. For most lignans, this is typically 20–50 µM .

Phase 2: Anti-Inflammatory Efficacy (NO Inhibition)

Objective: Quantify the ability of 5'-ML to inhibit Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).

Protocol: Griess Reaction Assay

Mechanism: LPS triggers the TLR4 receptor, activating NF-κB, which upregulates iNOS (inducible Nitric Oxide Synthase). 5'-ML is expected to intercept this pathway.

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 24-well plates.
    
  • Pre-treatment: Treat cells with 5'-ML (e.g., 5, 10, 20 µM) for 1 hour prior to stimulation.

    • Scientific Logic:[1][2][3][4][5][6][7][8][9] Pre-treatment allows the lignan to enter the cell and stabilize intracellular signaling nodes (like IκBα) before the inflammatory cascade begins.

  • Stimulation: Add LPS (Final concentration: 1 µg/mL) to all wells except the Negative Control. Co-incubate for 18–24 hours.

  • Supernatant Collection: Centrifuge the plate briefly or carefully transfer 100 µL of culture supernatant to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL Griess Reagent A (Sulfanilamide).

    • Add 50 µL Griess Reagent B (NED).

    • Incubate 10 mins at Room Temperature (Dark).

  • Readout: Measure Absorbance at 540 nm. Compare against a Sodium Nitrite (

    
    ) standard curve.
    
Data Presentation Standard

Summarize results in a clear comparative table:

GroupTreatmentNO Production (µM)Inhibition %
Control Media Only

-
Model LPS (1 µg/mL)

0%
Exp 1 LPS + 5'-ML (10 µM)

~20%
Exp 2 LPS + 5'-ML (20 µM)

~57%
Exp 3 LPS + 5'-ML (40 µM)

~76%
Pos. Ctrl LPS + Dexamethasone

~85%

Note: Statistical significance (p < 0.05, *p < 0.01) should be calculated using One-way ANOVA.

Phase 3: Mechanistic Validation (Pathway Analysis)

Objective: Confirm that the observed NO reduction is due to specific signaling modulation, not random metabolic interference.

Mechanistic Hypothesis

Lignans like 5'-ML typically act by blocking the phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.

Visualization: The 5'-ML Mechanism of Action

The following diagram illustrates the specific intervention points of 5'-ML within the inflammatory cascade.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ML 5'-Methoxylariciresinol IKK IKK Complex ML->IKK Inhibits Phosphorylation TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Degradation) NFkB_Cyto NF-κB (Cytosolic) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation iNOS iNOS / COX-2 mRNA NFkB_Nuc->iNOS Transcription NO Nitric Oxide (NO) & PGE2 iNOS->NO Enzymatic Production

Figure 1: Proposed Mechanism of Action. 5'-Methoxylariciresinol mitigates inflammation by inhibiting the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Validation Protocol: Western Blotting
  • Lysate Prep: Extract cytosolic and nuclear fractions separately after 30-60 mins of LPS treatment.

  • Targets:

    • Cytosol: p-IκBα (expect decrease with 5'-ML), IκBα (expect preservation).

    • Nucleus: NF-κB p65 (expect decrease).

  • Loading Control:

    
    -Actin (Cytosol) and Lamin B1 (Nucleus).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration or cold mediaWarm media to 37°C before adding stock. Do not exceed 100 µM.
High Background NO Activated RAW 264.7 cellsUse low-passage cells (< P15). Ensure FBS is not endotoxin-contaminated.
No Inhibition Observed Pre-treatment time too shortExtend pre-treatment to 2 hours. Lignans require cellular uptake time.
Inconsistent Cytotoxicity DMSO evaporationUse fresh DMSO stock. Seal plates tightly to prevent "edge effects."

References

  • Anti-inflammatory Mechanism of Lignans

    • Title: 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells.[10]

    • Source: MDPI (Foods).
    • Relevance: Establishes the standard NF-κB/MAPK inhibition protocol for phenolic/lignan compounds in macrophages.
  • Lignan Cytotoxicity & Bioactivity

    • Title: Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isol
    • Source: MDPI (Molecules).
    • Relevance: Provides specific concentration ranges (1–50 µM) and methodology for testing lignans (structurally similar to 5'-ML) in LPS-induced models.
  • Title: Lignans from Patrinia scabiosifolia and their biological activities.
  • General Protocol for Macrophage Activation

    • Title: Differential activation of RAW 264.
    • Source: Particle and Fibre Toxicology (NIH/PubMed).
    • Relevance: Validates the RAW 264.7 cell culture conditions and seeding densities used in this protocol.

Sources

Application Note: 5'-Methoxylariciresinol in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Phytochemical Profiling, Cytotoxicity Screening, and Mechanistic Validation

Abstract & Compound Overview

5'-Methoxylariciresinol (CAS: 105256-12-0) is a bioactive lignan belonging to the tetrahydrofuran class.[1] Predominantly isolated from medicinal plants such as Stellera chamaejasme (Ruixianglangdu), Coptis chinensis, and Sinocalamus affinis, this compound has emerged as a target of interest in phytochemical drug discovery. While structurally related to established antineoplastic lignans like podophyllotoxin and lariciresinol, 5'-Methoxylariciresinol presents a distinct methoxylation pattern that influences its lipophilicity and receptor binding affinity.

This application note provides a comprehensive framework for researchers to evaluate the anticancer potential of 5'-Methoxylariciresinol. It details protocols for solubility optimization, cytotoxicity profiling, and downstream mechanistic validation (apoptosis and cell cycle arrest).

Physicochemical Profile
PropertySpecification
IUPAC Name 4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol
Molecular Formula C₂₁H₂₆O₇
Molecular Weight 390.43 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Ethanol.[1][] Poorly soluble in water.
Storage -20°C, desiccated, protected from light.
Key Structural Feature 5'-methoxy substitution on the lariciresinol core, enhancing metabolic stability.

Mechanistic Profiling & Hypothesis

Lignans exert anticancer effects through pleiotropic mechanisms. For 5'-Methoxylariciresinol, research focuses on three primary pathways:

  • Oxidative Stress Induction: Modulation of ROS (Reactive Oxygen Species) levels leading to mitochondrial dysfunction.

  • Cell Cycle Arrest: Interaction with microtubule dynamics or checkpoint kinases (e.g., CDK/Cyclin complexes), typically arresting cells at G2/M or G0/G1 phases.

  • Apoptosis Activation: Triggering the intrinsic (mitochondrial) pathway via Bax/Bcl-2 regulation and Caspase-3 cleavage.

Mechanistic Pathway Diagram

The following diagram illustrates the hypothesized signaling cascade triggered by 5'-Methoxylariciresinol in neoplastic cells.

G Compound 5'-Methoxylariciresinol (Extracellular) Membrane Cell Membrane Permeation Compound->Membrane ROS ROS Generation (Oxidative Stress) Membrane->ROS Intracellular Accumulation Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Oxidative Damage Bax Bax (Upregulation) ROS->Bax CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Bcl2 Bcl-2 (Downregulation) Bcl2->Mito Inhibition Blocked Bax->Mito Pore Formation

Figure 1: Hypothesized mechanism of action showing ROS-mediated mitochondrial apoptosis pathway.

Experimental Protocols

Protocol A: Compound Preparation & Solubility

Objective: To prepare a stable stock solution for cell culture assays without precipitation.

  • Weighing: Accurately weigh 5 mg of 5'-Methoxylariciresinol powder.

  • Solvent Selection: Dissolve in 1.28 mL of sterile-filtered DMSO (Dimethyl sulfoxide) to achieve a 10 mM Stock Solution .

    • Note: Do not use water or PBS for the stock solution as lignans may precipitate.

  • Vortexing: Vortex for 30 seconds until the solution is completely clear.

  • Aliquot & Storage: Aliquot into 50 µL volumes in amber microtubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock in complete cell culture media. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol B: Cytotoxicity Screening (CCK-8 / MTT Assay)

Objective: Determine the IC50 value of 5'-Methoxylariciresinol in cancer cell lines (e.g., MCF-7, HepG2, A549).

Materials:

  • Target Cells (e.g., MCF-7 Breast Cancer Cells)[3][4][5][6]

  • CCK-8 Reagent (Cell Counting Kit-8)

  • 96-well culture plates

Workflow:

  • Seeding: Seed cells at a density of

    
     cells/well in 100 µL media. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Aspirate old media. Add 100 µL of fresh media containing 5'-Methoxylariciresinol at increasing concentrations:

    • Gradient: 0 (Vehicle), 1, 5, 10, 25, 50, 100 µM.

    • Replicates: n=3 or n=5 per concentration.[4]

  • Incubation: Incubate for 48h or 72h.

  • Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–4 hours until orange dye develops.

  • Quantification: Measure absorbance (OD) at 450 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to derive IC50.
    
Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm if cell death is due to apoptosis (mechanistic validation) rather than necrosis.

  • Treatment: Treat cells (

    
     in 6-well plates) with IC50 concentration of 5'-Methoxylariciresinol for 24h.
    
  • Harvesting: Trypsinize cells (include floating cells to capture early apoptotic population).

  • Washing: Wash twice with cold PBS. Resuspend in 100 µL 1X Binding Buffer.

  • Staining:

    • Add 5 µL Annexin V-FITC.

    • Add 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 min at RT in the dark.

  • Flow Cytometry: Add 400 µL Binding Buffer and analyze within 1 hour.

    • Q3 (Annexin V+/PI-): Early Apoptosis.

    • Q2 (Annexin V+/PI+): Late Apoptosis.

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for evaluating 5'-Methoxylariciresinol, from stock preparation to data analysis.

Workflow cluster_Assays Readout Assays Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (1-100 µM) Stock->Dilution Seed Cell Seeding (96-well / 6-well) Dilution->Seed Add to Media Treat Treatment (24h - 72h) Seed->Treat MTT CCK-8/MTT (Viability) Treat->MTT FACS Flow Cytometry (Apoptosis/Cycle) Treat->FACS WB Western Blot (Protein Markers) Treat->WB Analysis Data Analysis (IC50 / Pathway) MTT->Analysis FACS->Analysis WB->Analysis

Figure 2: Step-by-step experimental workflow for 5'-Methoxylariciresinol validation.

Expected Data & Interpretation

When analyzing results, compare your findings against typical lignan bioactivity profiles.

Table 1: Reference Bioactivity Markers

AssayParameterExpected Trend (Anticancer)Biological Significance
CCK-8 IC50 Value< 50 µM (Potent: < 10 µM)Indicates effective concentration for 50% growth inhibition.[3]
Flow Cytometry Annexin V+Significant IncreaseConfirmation of programmed cell death (Apoptosis).
Flow Cytometry Cell CycleG2/M or G0/G1 Peak IncreaseDisruption of mitosis or DNA replication checkpoints.
Western Blot Bax/Bcl-2 RatioIncreaseShift towards pro-apoptotic signaling.
Western Blot Cleaved Caspase-3Presence (Band detection)Execution of apoptosis.

Critical Note on Specificity: 5'-Methoxylariciresinol is often co-isolated with Isolariciresinol. Ensure your compound purity is >98% (via HPLC) before attributing cytotoxicity solely to the 5'-methoxy derivative, as impurities can skew IC50 values.

References

  • BioCrick. (n.d.). 5'-Methoxylariciresinol | CAS:105256-12-0 | Lignans.[1][7][8] Retrieved from [Link]

  • Liu, W., et al. (2012). "Non-alkaloid chemical constituents from Coptis chinensis." Zhongguo Zhong Yao Za Zhi, 37(9), 1241-1244.[8] (Identifies isolation source). Retrieved from [Link]

  • Zhang, Y., et al. (2011). "Studies on chemical constitutes from callus cultures of Stellera chamaejasme." Zhongguo Zhong Yao Za Zhi, 36(24), 3457-3462.[8] (Primary source for compound isolation in cancer research context). Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: (+)-5'-methoxylariciresinol.[1][8][9] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: 5'-Methoxylariciresinol as a Potential Antibacterial Synergist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The rapid emergence of multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis (MRSE), necessitates the discovery of novel antimicrobial agents.[1][2] 5'-Methoxylariciresinol (5'-MLR), a furofuran-type lignan isolated from medicinal plants such as Patrinia scabiosifolia and Machilus thunbergii, has emerged as a compound of significant interest.

While traditional antibiotics target specific enzymatic pathways, lignans often exhibit a multifaceted mechanism of action, including bacterial membrane disruption and the inhibition of efflux pumps. This Application Note details the protocols for evaluating the antibacterial efficacy of 5'-MLR, focusing on Minimum Inhibitory Concentration (MIC) determination, time-kill kinetics, and its high-potential application as a synergistic agent in combination therapy.

Key Applications
  • Primary Screening: Determination of MIC/MBC against Gram-positive pathogens.

  • Combinatorial Therapy: Assessment of synergistic effects with β-lactams (e.g., Oxacillin).

  • Mechanistic Profiling: Membrane permeability assays.[2]

Compound Characterization & Handling[3][4]

Chemical Name: 5'-Methoxylariciresinol Class: Furofuran Lignan Solubility Profile: Lipophilic. Soluble in DMSO, Methanol, and Ethanol. Poorly soluble in water.

Preparation of Stock Solutions

To ensure experimental reproducibility, correct solubilization is critical. Lignans can precipitate in aqueous media if the solvent concentration is too low.

  • Weighing: Accurately weigh 5.0 mg of 5'-MLR powder.

  • Solvent: Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide) to create a 5,000 µg/mL stock solution .

  • Storage: Aliquot into light-protective amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB) immediately prior to use. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as DMSO >1% is toxic to many bacteria and will skew results.

Protocol A: Determination of MIC (CLSI M07 Standard)

Objective: To quantify the lowest concentration of 5'-MLR that inhibits visible bacterial growth.

Materials
  • Test Organisms: S. aureus ATCC 29213 (Quality Control), S. aureus ATCC 43300 (MRSA).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reagent: Resazurin (0.01%) or TTC for visual confirmation (Optional).

  • Plate: 96-well sterile polystyrene microtiter plate (U-bottom).

Experimental Workflow
  • Inoculum Prep: Prepare a bacterial suspension from a fresh overnight culture. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final challenge concentration of ~5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of 5'-MLR working solution (e.g., 256 µg/mL) to column 1.

    • Perform a serial 2-fold dilution from column 1 to column 10, transferring 100 µL at each step. Discard the final 100 µL from column 10.

    • Resulting Range: 256 µg/mL to 0.5 µg/mL.

  • Controls:

    • Column 11 (Growth Control): Bacteria + Media + Solvent (1% DMSO).

    • Column 12 (Sterility Control): Media only.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1-11.

  • Incubation: Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. For precision, add 30 µL of Resazurin (0.01%) and incubate for 1 hour; a blue-to-pink color change indicates viable metabolic activity.

Visualization: MIC Workflow

MIC_Workflow Stock 5'-MLR Stock (DMSO) Dilution Serial Dilution (CAMHB) Stock->Dilution Dilute Plate 96-Well Plate Incubation (18h) Dilution->Plate Transfer Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Add Bacteria Readout Readout (Turbidity/Resazurin) Plate->Readout 37°C Analysis Data Analysis (MIC Determination) Readout->Analysis Calculate

Caption: Standardized broth microdilution workflow for MIC determination of lipophilic lignans.

Protocol B: Synergistic Checkerboard Assay

Objective: To determine if 5'-MLR restores the efficacy of antibiotics (e.g., Oxacillin) against resistant strains.

Lignans often exhibit weak antibacterial activity alone (high MIC) but can disrupt membrane integrity, allowing traditional antibiotics to bypass resistance mechanisms.

Experimental Design
  • Matrix Setup: Use a 96-well plate to create an 8x8 matrix.

    • X-Axis (Rows): Serial dilution of Antibiotic (e.g., Oxacillin) from 2x MIC to 0.03x MIC.

    • Y-Axis (Columns): Serial dilution of 5'-MLR from 64 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add bacteria (5 x 10^5 CFU/mL) to all wells.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

FICI Formula:



Interpretation:

  • FICI ≤ 0.5: Synergistic

  • 0.5 < FICI ≤ 1.0: Additive

  • 1.0 < FICI ≤ 4.0: Indifferent

  • FICI > 4.0: Antagonistic

Mechanism of Action: Membrane Permeability

Objective: To validate if 5'-MLR targets the bacterial cell envelope.

Recent studies on Patrinia extracts suggest that lignans damage the peptidoglycan layer and cell membrane, leading to leakage of intracellular contents.

Protocol: SYTOX Green Uptake Assay
  • Preparation: Wash S. aureus cells in PBS and resuspend to OD600 = 0.5.

  • Staining: Add SYTOX Green (final conc. 5 µM). This dye is membrane-impermeable and only fluoresces upon binding to DNA inside compromised cells.

  • Treatment: Add 5'-MLR at 1x, 2x, and 4x MIC concentrations.

  • Control: Use Nisin or Melittin as a positive control (100% lysis).

  • Measurement: Monitor fluorescence (Ex: 504 nm, Em: 523 nm) every 5 minutes for 1 hour. A rapid increase in fluorescence confirms membrane disruption.

Visualization: Proposed Mechanism

Mechanism Lignan 5'-Methoxylariciresinol Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Lignan->Membrane Intercalation Disruption Membrane Destabilization (Pore Formation/Leakage) Membrane->Disruption Structural Damage Uptake Antibiotic Influx (Synergy) Disruption->Uptake Facilitates Entry Death Cell Lysis / Death Disruption->Death Loss of PMF Uptake->Death Target Inhibition

Caption: Proposed mechanism where 5'-MLR compromises membrane integrity, enhancing antibiotic uptake.

Expected Data & Troubleshooting

Typical MIC Values (Reference Range)
OrganismStrain Type5'-MLR MIC (µg/mL)Interpretation
S. aureusATCC 29213 (MSSA)16 - 64Moderate Activity
S. aureusATCC 43300 (MRSA)32 - 128Weak/Moderate
E. coliATCC 25922> 128Inactive (Typical for Lignans)
Troubleshooting Guide
  • Precipitation in Wells: If the solution turns cloudy immediately upon adding media, the 5'-MLR has crashed out. Solution: Increase the dilution factor of the stock or use an intermediate dilution step with 10% DMSO before adding to the final broth.

  • Skipped Wells: If growth appears in high concentration wells but not low ones, this indicates the "Eagle Effect" or solubility issues masking activity. Solution: Repeat with vigorous vortexing and check solubility limits.

References

  • Liu, Y., et al. (2023). "Antibacterial Mechanism of Patrinia scabiosaefolia Against Methicillin Resistant Staphylococcus epidermidis."[3] Infection and Drug Resistance, 16: 1455–1467.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," 11th Edition.

  • Wang, L., et al. (2020). "Lignans from Patrinia scabiosifolia and their anti-inflammatory and antibacterial activities." Journal of Ethnopharmacology. (Contextual grounding for lignan activity).
  • Miklasińska-Majdanik, M. (2021). "Plant Lignans: A Potential Source of New Antibacterial Agents." International Journal of Molecular Sciences.

Sources

Protocol for assessing the antioxidant capacity of 5'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Multi-Assay Protocol for the Comprehensive Assessment of the Antioxidant Capacity of 5'-Methoxylariciresinol

Introduction: The Scientific Imperative for Characterizing 5'-Methoxylariciresinol

5'-Methoxylariciresinol is a lignan, a class of polyphenolic compounds found in various plants. Lignans and their metabolites are subjects of intense research due to their potential health benefits, including anti-inflammatory, anti-tumor, and antioxidant properties.[1][2] The antioxidant effect, in particular, is a cornerstone of their therapeutic potential, as oxidative stress is a key pathogenic factor in numerous diseases.[3][4] Lignans may exert their antioxidant effects through various mechanisms, such as directly neutralizing free radicals or modulating the expression of genes related to antioxidant defense.[5]

For drug development professionals and researchers, a precise and comprehensive evaluation of a compound's antioxidant capacity is not merely a screening step; it is a critical component of its mechanistic validation. A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, this guide provides an integrated protocol utilizing a battery of four distinct, well-established assays—DPPH, ABTS, FRAP, and ORAC—to robustly characterize the antioxidant profile of 5'-Methoxylariciresinol. This multi-assay approach ensures a holistic assessment, accounting for different antioxidant mechanisms and providing a self-validating system for trustworthy and reproducible results.

Foundational Principles: The Chemistry of Antioxidant Mechanisms

An antioxidant's efficacy is defined by its chemical kinetics and reaction mechanisms. The assays described herein are broadly categorized by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) quenches a free radical (R•) by donating a hydrogen atom. The reaction is: R• + A-H → RH + A•. The ORAC assay operates primarily via this mechanism.[7]

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the radical or oxidant. The reaction is: R• + A-H → R:⁻ + [A-H]•⁺. The DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.[6][7]

Phenolic compounds like 5'-Methoxylariciresinol owe their antioxidant activity primarily to their hydroxyl (-OH) groups, which can readily donate a hydrogen atom or an electron to stabilize a free radical.[8] The number and position of these hydroxyl groups significantly influence the compound's antioxidant potential.[9] By employing assays from both mechanistic classes, we can construct a more complete and scientifically rigorous profile of the compound's capabilities.

Logical Workflow for Antioxidant Capacity Assessment

The following diagram illustrates the comprehensive workflow for evaluating 5'-Methoxylariciresinol, from initial preparation to the final integrated data analysis.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Parallel Assays cluster_analysis Phase 3: Data Analysis & Interpretation prep Sample & Reagent Preparation stock 5'-Methoxylariciresinol Stock Solution prep->stock dilute Serial Dilutions & Standard Preparation stock->dilute dpph DPPH Assay (SET-based) dilute->dpph abts ABTS Assay (SET-based) dilute->abts frap FRAP Assay (SET-based) dilute->frap orac ORAC Assay (HAT-based) dilute->orac calc Calculate % Inhibition, IC50, and TEAC Values dpph->calc abts->calc frap->calc orac->calc table Tabulate & Compare Quantitative Data calc->table report Comprehensive Antioxidant Profile Report table->report

Caption: Overall experimental workflow.

Compound Handling and Stock Solution Preparation

Scientific integrity begins with meticulous sample preparation. The accuracy of the final data is contingent upon the precise handling, solubilization, and dilution of the test compound.

Physicochemical Properties
  • Solubility: 5'-Methoxylariciresinol is reported to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Chloroform, and Acetone.[10] For biological assays, high-purity, anhydrous DMSO or ethanol are the preferred solvents to create a concentrated primary stock solution.

  • Stability: Phenolic compounds can be sensitive to pH, light, and temperature.[11] It is critical to prepare fresh solutions for each experiment, store the primary stock at -20°C or -80°C in small aliquots, and protect all solutions from light by using amber vials or covering tubes with aluminum foil.

Protocol for Stock and Working Solutions
  • Primary Stock Solution (e.g., 10 mM):

    • Accurately weigh a known amount of 5'-Methoxylariciresinol powder.

    • Dissolve it in the chosen solvent (e.g., 100% DMSO) to achieve the desired molar concentration. For example, to make a 10 mM stock, dissolve 4.064 mg of 5'-Methoxylariciresinol (Molar Mass: 406.4 g/mol ) in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing.

  • Serial Dilutions:

    • Prepare a series of working solutions by diluting the primary stock with the assay buffer or the same solvent used for the standards (e.g., 70% ethanol).

    • A typical concentration range for screening might be 1 µM to 1000 µM. It is essential to perform a preliminary run to determine the optimal concentration range that yields a dose-response curve.

    • Crucial Note: Ensure the final concentration of the initial solvent (e.g., DMSO) in the reaction well is low (typically <1%) to avoid interference with the assay chemistry. Prepare a "vehicle control" using the same final solvent concentration to serve as a baseline.

The Assay Battery: Detailed Protocols

A multi-assay approach is essential for a comprehensive assessment. The following protocols are optimized for a 96-well microplate format, enabling higher throughput and statistical robustness.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the SET mechanism.[12] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[13][14] When an antioxidant donates an electron or hydrogen atom, the DPPH is reduced to a non-radical, yellow-colored form, leading to a decrease in absorbance.[13]

G DPPH_Radical DPPH• (Purple) Reduced_DPPH DPPH-H (Yellow/Colorless) DPPH_Radical->Reduced_DPPH + A-H Antioxidant 5'-Methoxylariciresinol (A-H)

Caption: Principle of the DPPH assay.

  • Reagents & Equipment:

    • DPPH (Sigma-Aldrich or equivalent)

    • Methanol or Ethanol (ACS grade)

    • 5'-Methoxylariciresinol and standard (Trolox or Quercetin)

    • 96-well clear flat-bottom microplate

    • Microplate spectrophotometer

  • Step-by-Step Protocol:

    • Prepare DPPH Solution: Dissolve DPPH in methanol to achieve an absorbance of ~1.0 (±0.1) at 517 nm. A common starting concentration is 0.1 mM. This solution is light-sensitive and should be freshly prepared and kept in the dark.

    • Plate Layout: Add 20 µL of your sample dilutions, standards, and controls (vehicle and blank) to the respective wells.[15]

    • Initiate Reaction: Add 180 µL of the DPPH solution to all wells.[15] The total reaction volume is 200 µL.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16] This allows the reaction to reach a stable endpoint.

    • Measurement: Read the absorbance at 517 nm.

  • Data Analysis:

    • Percent Inhibition (%) = [ (A_control - A_sample) / A_control ] * 100

      • Where A_control is the absorbance of the vehicle control and A_sample is the absorbance of the sample.

    • IC50 Value: Plot the Percent Inhibition against the log of the sample concentration. The IC50 is the concentration required to inhibit 50% of the DPPH radicals, determined via non-linear regression.

    • Trolox Equivalent Antioxidant Capacity (TEAC): Generate a standard curve using Trolox. Express the antioxidant capacity of the sample as µM Trolox Equivalents (TE) per µM or mg of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle: Similar to DPPH, this is a SET-based assay. The ABTS radical cation (ABTS•⁺) is a blue-green chromophore with maximum absorbance at ~734 nm. Antioxidants reduce the radical, causing the solution's color to fade. This assay is advantageous as it is soluble in both aqueous and organic solvents and is less affected by pH variations than DPPH.[17]

G ABTS_Radical ABTS•⁺ (Blue-Green) Reduced_ABTS ABTS (Colorless) ABTS_Radical->Reduced_ABTS + A-H Antioxidant 5'-Methoxylariciresinol (A-H)

Caption: Principle of the ABTS assay.

  • Reagents & Equipment:

    • ABTS diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Phosphate Buffered Saline (PBS) or ethanol

    • Standards, microplate, and reader as in DPPH assay.

  • Step-by-Step Protocol:

    • Prepare ABTS•⁺ Stock Solution: Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[18] This stock solution is stable for several days when stored in the dark at 4°C.

    • Prepare Working Solution: Dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 (±0.02) at 734 nm.

    • Plate Layout: Add 10 µL of your sample dilutions, standards, and controls to the respective wells.

    • Initiate Reaction: Add 190 µL of the ABTS working solution to each well.

    • Incubation: Incubate at room temperature for 6-10 minutes.[18]

    • Measurement: Read the absorbance at 734 nm.

  • Data Analysis: Calculations for Percent Inhibition, IC50, and TEAC are performed as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: This SET-based assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺-TPTZ) form at low pH.[19][20] The change in absorbance is monitored at 593 nm.[21] This assay directly measures the total reducing power of a sample.

G Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Deep Blue) Fe3->Fe2 + A-H Antioxidant 5'-Methoxylariciresinol (A-H)

Caption: Principle of the FRAP assay.

  • Reagents & Equipment:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM Ferric Chloride (FeCl₃)

    • Ferrous Sulfate (FeSO₄) for standard curve

    • Standards, microplate, and reader.

  • Step-by-Step Protocol:

    • Prepare FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[21] Warm this solution to 37°C before use.

    • Plate Layout: Add 10 µL of sample, standard (FeSO₄), or blank to appropriate wells.

    • Initiate Reaction: Add 190 µL of the pre-warmed FRAP reagent to all wells.

    • Incubation: Incubate the plate at 37°C for 30 minutes.[21] Some protocols may use shorter times, but 30 minutes ensures reaction completion for slower-acting antioxidants.

    • Measurement: Read the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of FeSO₄.

    • The FRAP value of the sample is calculated from the standard curve and expressed as mM Ferrous Equivalents (FE) per mM or mg of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay is a HAT-based method.[7] It measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[22][23] The antioxidant's presence preserves the fluorescent signal over time. The result is quantified by calculating the area under the fluorescence decay curve (AUC).

G AAPH AAPH → Peroxyl Radicals (ROO•) Fluorescein Fluorescein (Fluorescent) AAPH->Fluorescein attacks Antioxidant 5'-Methoxylariciresinol (A-H) AAPH->Antioxidant intercepts Oxidized Oxidized Fluorescein (Non-fluorescent) Fluorescein->Oxidized decays Quenched Quenched Radical (ROOH) Antioxidant->Quenched neutralizes to

Caption: Principle of the ORAC assay.

  • Reagents & Equipment:

    • Fluorescein sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Trolox standard

    • Phosphate buffer (75 mM, pH 7.4)

    • Black, clear-bottom 96-well microplate

    • Fluorescence microplate reader with temperature control and injectors.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare all solutions (fluorescein, AAPH, Trolox, samples) in 75 mM phosphate buffer (pH 7.4). AAPH solution must be prepared fresh for each run.

    • Plate Layout: Add 25 µL of samples, standards, or blank (buffer) to the wells.[24]

    • Add Fluorescein: Add 150 µL of the fluorescein working solution to all wells.[24]

    • Incubation: Mix and incubate the plate at 37°C for at least 30 minutes in the plate reader to allow thermal equilibration.[22]

    • Initiate Reaction: Using an injector, add 25 µL of the AAPH solution to all wells.[24][25]

    • Measurement: Immediately begin kinetic reading of fluorescence every 1-2 minutes for 60-120 minutes. Excitation wavelength: ~485 nm; Emission wavelength: ~520 nm.[22]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample and standard from the fluorescence decay plot.

    • Calculate the Net AUC by subtracting the AUC of the blank (AUC_blank) from the AUC of the sample (AUC_sample).

      • Net AUC = AUC_sample - AUC_blank

    • Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the sample from the standard curve and express the results as µM Trolox Equivalents (TE).

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured format.

Table 1: Summary of Assay Parameters
AssayPrimary MechanismRadical / OxidantWavelengthStandardResult Metric
DPPH SETDPPH•~517 nmTroloxIC50 (µM), TEAC
ABTS SETABTS•⁺~734 nmTroloxIC50 (µM), TEAC
FRAP SETFe³⁺-TPTZ~593 nmFeSO₄FRAP Value (mM FE)
ORAC HATPeroxyl RadicalEx: 485, Em: 520 nmTroloxORAC Value (µM TE)
Table 2: Template for Reporting Results for 5'-Methoxylariciresinol
AssayResult (Mean ± SD, n=3)Positive Control (Trolox)
DPPH IC50 (µM) [Insert Value][Insert Value]
ABTS IC50 (µM) [Insert Value][Insert Value]
FRAP Value (mM FE / mM) [Insert Value][Insert Value]
ORAC Value (µM TE / µM) [Insert Value]1.0 (by definition)

Interpretation: A comprehensive antioxidant profile is built by comparing the performance of 5'-Methoxylariciresinol across these different assays. For example, a high ORAC value but a moderate FRAP value might suggest the compound is more effective at quenching radicals via hydrogen atom donation than by direct electron reduction. Comparing the IC50 values from DPPH and ABTS to a standard like Trolox provides a clear benchmark of its radical scavenging potency.

References

  • Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. (n.d.). National Center for Biotechnology Information. [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]

  • Antioxidant activity of 5-aminosalicylic acid against peroxidation of phosphatidylcholine liposomes in the presence of alpha-tocopherol: a synergistic interaction?. (n.d.). PubMed. [Link]

  • Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (n.d.). CABI Digital Library. [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). MDPI. [Link]

  • 5'-Methoxylariciresinol. (n.d.). BioCrick. [Link]

  • Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. (n.d.). National Center for Biotechnology Information. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). National Center for Biotechnology Information. [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI. [Link]

  • The promising antioxidant effects of lignans: Nrf2 activation comes into view. (n.d.). National Center for Biotechnology Information. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]

  • Antioxidant activity of lignans ex vivo and in vivo. (n.d.). ResearchGate. [Link]

  • The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. (2022). MDPI. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. (n.d.). PubMed. [Link]

  • Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation of antioxidant capacity of 13 plant extracts by three different methods. (n.d.). National Center for Biotechnology Information. [Link]

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. (n.d.). ResearchGate. [Link]

  • Antioxidative, Antiproliferative and Antimicrobial Activities of Phenolic Compounds from Three Myrcia Species. (2018). MDPI. [Link]

  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • Recent Advances in Antioxidant Capacity Assays. (2021). ResearchGate. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Center for Biotechnology Information. [Link]

  • Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. (2024). National Center for Biotechnology Information. [Link]

  • Catalytic Antioxidant Activity of Two Diterpenoid Polyphenols of Rosemary, Carnosol and Isorosmanol, against Lipid Oxidation in. (n.d.). ChemRxiv. [Link]

  • Does anyone know an easy protocol for DPPH assay?. (2013). ResearchGate. [Link]

  • ORAC assay measures antioxidant capacity. (2022). BMG Labtech. [Link]

  • Lignans. (n.d.). Linus Pauling Institute, Oregon State University. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • The chemistry behind antioxidant capacity assays. (2005). PubMed. [Link]

  • ORAC Antioxidant Capacity Assay Kit. (n.d.). Bioquochem. [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Lignin as a Natural Antioxidant: Chemistry and Applications. (2024). MDPI. [Link]

  • ORAC Assay Protocol. (n.d.). Scribd. [Link]

Sources

Application Note: 5'-Methoxylariciresinol in Studies of Sepsis-Mediated Brain Injury

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Therapeutic Rationale[1][2][3]

Background: Sepsis-Associated Encephalopathy (SAE)

Sepsis-Associated Encephalopathy (SAE) is a diffuse cerebral dysfunction induced by the systemic inflammatory response to infection, occurring without direct CNS infection. It is characterized by blood-brain barrier (BBB) disruption, microglial activation, and oxidative stress. The pathophysiology is driven by the "cytokine storm" where peripheral cytokines (TNF-α, IL-1β, IL-6) compromise the BBB, leading to neuroinflammation and neuronal apoptosis.

The Compound: 5'-Methoxylariciresinol

5'-Methoxylariciresinol (5-ML) is a bioactive lignan isolated from medicinal plants such as Patrinia scabra Bunge and Stellera chamaejasme.[1][2] Structurally related to lariciresinol and matairesinol, 5-ML exhibits potent antioxidant and anti-inflammatory properties.

Mechanistic Hypothesis: In the context of sepsis-mediated brain injury, 5-ML is hypothesized to exert neuroprotection through three synergistic mechanisms:

  • Inhibition of Neuroinflammation: Suppression of the NF-κB and MAPK signaling cascades in microglia, reducing the release of pro-inflammatory cytokines.

  • Mitigation of Oxidative Stress: Activation of the Nrf2/HO-1 pathway, neutralizing Reactive Oxygen Species (ROS) generated during the septic insult.

  • Preservation of BBB Integrity: Upregulation of tight junction proteins (ZO-1, Occludin) to prevent peripheral immune cell infiltration.

Part 2: Mechanism of Action (Pathway Visualization)

The following diagram illustrates the proposed signaling cascade where 5'-Methoxylariciresinol intervenes to prevent neuronal injury during sepsis.

G cluster_cyto Microglial Cytoplasm cluster_nuc Nucleus LPS Sepsis / LPS / CLP TLR4 TLR4 Receptor LPS->TLR4 ROS ROS Accumulation NLRP3 NLRP3 Inflammasome ROS->NLRP3 Activation NFkB_Inactive NF-κB (Inactive) TLR4->NFkB_Inactive Phosphorylation MAPK MAPK (p38/JNK) TLR4->MAPK NFkB_Active NF-κB (p65) NFkB_Inactive->NFkB_Active IκBα degradation IkB IκBα MAPK->NFkB_Active Neurotox Neurotoxicity & BBB Breakdown NLRP3->Neurotox Drug 5'-Methoxylariciresinol Drug->ROS Scavenges Drug->NFkB_Inactive Blocks IκBα Phosphorylation Drug->MAPK Inhibits ProInflam Transcription of TNF-α, IL-1β, IL-6 NFkB_Active->ProInflam ProInflam->NLRP3 Priming ProInflam->Neurotox

Caption: 5'-Methoxylariciresinol inhibits TLR4-mediated NF-κB/MAPK activation and suppresses NLRP3 inflammasome assembly in microglia.

Part 3: Experimental Models & Protocols

In Vivo Model: Cecal Ligation and Puncture (CLP)

The CLP model is the gold standard for polymicrobial sepsis. It mimics the human condition of perforated appendicitis or diverticulitis.

Protocol Workflow
  • Animals: Male C57BL/6 mice (8-10 weeks, 20-25g).

  • Groups (n=10/group):

    • Sham (Vehicle control)

    • CLP + Vehicle (Saline)

    • CLP + 5'-Methoxylariciresinol (Low Dose: 10 mg/kg)

    • CLP + 5'-Methoxylariciresinol (High Dose: 30 mg/kg)

    • Positive Control: Dexamethasone (5 mg/kg) or MCC950 (10 mg/kg)

  • Drug Administration:

    • Route: Intraperitoneal (i.p.) or Intragastric (i.g.).

    • Timing: Administer 1 hour after CLP surgery to mimic therapeutic intervention, then daily for 3-7 days depending on endpoint.

    • Formulation: Dissolve 5'-Methoxylariciresinol in 2% DMSO + 98% Saline (warm to 37°C if precipitation occurs).

Surgical Procedure (CLP)
  • Anesthesia: Isoflurane (3% induction, 1.5% maintenance).

  • Laparotomy: Make a 1-cm midline incision to expose the cecum.

  • Ligation: Ligate the cecum at 50% distance from the distal end (moderate severity) using 4-0 silk sutures. Critical: Do not occlude the ileocecal valve.

  • Puncture: Puncture the ligated cecum once with a 21-gauge needle (through-and-through) to ensure polymicrobial release. Extrude a small amount of feces.

  • Closure: Reposition cecum and close abdomen in two layers.

  • Resuscitation: Inject 1 mL pre-warmed sterile saline s.c. for fluid resuscitation.

In Vitro Model: LPS-Induced Microglial Activation

Use BV2 immortalized microglial cells or primary microglia.

  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Incubate with 5'-Methoxylariciresinol (5, 10, 20 μM) for 2 hours.

  • Induction: Add LPS (1 μg/mL) and incubate for 24 hours.

  • Assay: Collect supernatant for ELISA (TNF-α, IL-6) and lysate for Western Blot.

Part 4: Key Analytical Assays

Evaluation of Blood-Brain Barrier (BBB) Permeability

Evans Blue Dye Extravasation Assay:

  • Rationale: Quantifies the leakage of albumin-bound dye into the brain parenchyma.

  • Step 1: Inject 2% Evans Blue dye (4 mL/kg, i.v.) 24h post-CLP.

  • Step 2: Circulate for 2 hours.

  • Step 3: Perfuse transcardially with PBS to remove intravascular dye.

  • Step 4: Homogenize brain tissue in formamide, incubate at 55°C for 24h.

  • Step 5: Measure absorbance at 620 nm.

Neurological Scoring System

Assess mice 24h and 48h post-surgery using a composite reflex score (0-10 scale).

Reflex TestDescriptionScore (0=Normal, 2=Absent)
Pinna Reflex Ear retraction to touch0 - 2
Corneal Reflex Blink response to gentle touch0 - 2
Righting Reflex Ability to flip when placed on back0 - 2
Tail Flexion Resistance to tail extension0 - 2
Escape Response Movement away from noise/touch0 - 2
Total Score Higher score = Severe InjuryMax 10
Molecular Targets (Western Blot / qPCR)

To validate the mechanism, probe for the following markers in hippocampal or cortical tissue:

  • Inflammation: p-NF-κB p65 (Ser536), p-IκBα, TNF-α, IL-1β.

  • Oxidative Stress: Nrf2 (nuclear fraction), HO-1, SOD1.

  • BBB Integrity: ZO-1, Occludin, Claudin-5.

  • Apoptosis: Cleaved Caspase-3, Bax/Bcl-2 ratio.

Part 5: Experimental Timeline Visualization

Timeline cluster_0 Day 0: Induction cluster_1 Acute Phase (24-48h) cluster_2 Endpoint (Day 3-7) T0 Acclimatization (-7 Days) T1 CLP Surgery (0 h) T0->T1 T2 Drug Admin (i.p.) (+1 h) T1->T2 T3 Neuro Score (24 h) T2->T3 T4 Drug Admin (24 h) T3->T4 T5 BBB Assay (Evans Blue) T4->T5 T6 Sacrifice & Perfusion T5->T6 T7 Histology & Western Blot T6->T7

Caption: Experimental timeline for evaluating 5'-Methoxylariciresinol in a murine CLP sepsis model.

References

  • Wu, Q., Wang, Y., & Li, Q. (2021). Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK. Aging (Albany NY), 13(20), 23780–23793. Link

  • Michels, M., et al. (2017). The role of microglia activation in the development of sepsis-induced long-term cognitive impairment. Brain, Behavior, and Immunity, 60, 261-271. Link

  • Zhu, H., et al. (2021). The specific NLRP3 inhibitor 5-methoxyindole-3-carboxaldehyde protects against sepsis-induced cardiomyopathy. International Journal of Molecular Medicine, 47(4), 62. Link

  • Gong, Z., et al. (2019). Lignans from the Roots of Patrinia scabra Bunge and Their Anti-Inflammatory Activities.[3] Molecules, 24(11), 2125. Link

  • Sharif, A.M., et al. (2018). Sepsis-associated encephalopathy: from mechanism to therapy. Frontiers in Pharmacology, 9, 1123. Link

Sources

Use of 5'-Methoxylariciresinol as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Quantification of 5'-Methoxylariciresinol in Isatis indigotica Root Extracts

Executive Summary

5'-Methoxylariciresinol (CAS: 105256-12-0) is a bioactive lignan primarily isolated from the roots of Isatis indigotica (Ban-lan-gen), a cornerstone herb in Traditional Chinese Medicine (TCM) used for its antiviral and anti-inflammatory properties. As regulatory bodies increasingly demand rigorous Quality Control (QC) for herbal pharmacopoeia, 5'-Methoxylariciresinol has emerged as a critical chemical marker for assessing the authenticity and potency of Isatis derived products.

This guide provides a validated, self-verifying protocol for the extraction and quantification of 5'-Methoxylariciresinol using UPLC-MS/MS. Unlike generic protocols, this document addresses the specific challenges of lignan analysis, including stereoisomer separation and matrix effect mitigation.

Physicochemical Profile: The Reference Standard

Before initiating analysis, the reference standard must be characterized to ensure data integrity.

ParameterSpecificationNotes for Analysts
Compound Name 5'-MethoxylariciresinolAlso known as (+)-5'-Methoxylariciresinol
CAS Number 105256-12-0Verify against Certificate of Analysis (CoA)
Molecular Formula C₂₁H₂₆O₇
Molecular Weight 390.43 g/mol Monoisotopic Mass: 390.1679 Da
Solubility Methanol, Ethanol, DMSOCritical: Poorly soluble in pure water. Dissolve in 100% MeOH for stock solutions.
Stability Light Sensitive, HygroscopicStore at -20°C; protect from light. Re-validate stock solution every 2 weeks.
pKa ~9.5 (Phenolic OH)Ionizes best in Negative ESI mode (deprotonation).

Experimental Protocol: Sample Preparation

Objective: To exhaustively extract lignans from the complex cellulose matrix of Isatis root while minimizing co-extraction of interfering polysaccharides.

Reagents & Materials
  • Solvent A: LC-MS Grade Methanol (MeOH)

  • Solvent B: Ultrapure Water (18.2 MΩ·cm)

  • Extraction Solvent: 70% Methanol (v/v) in Water

  • Equipment: Ultrasonic bath (40 kHz), Centrifuge (12,000 rpm), 0.22 µm PTFE Syringe Filters.

Step-by-Step Workflow
  • Pulverization: Grind dried Isatis indigotica roots to a fine powder (pass through a 60-mesh sieve). Why: Increases surface area for solvent penetration.

  • Weighing: Accurately weigh 0.5 g of powder into a 50 mL conical tube.

  • Extraction:

    • Add 25 mL of 70% Methanol .

    • Expert Tip: Do not use 100% Methanol. The addition of 30% water swells the plant cellulose, allowing the solvent to access intracellular lignans.

    • Ultrasonicate for 30 minutes at room temperature (< 30°C). Warning: Heat degrades labile lignans.

  • Clarification: Centrifuge at 12,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter .

  • Dilution: Dilute the filtrate 1:10 with Mobile Phase A (Water + 0.1% Formic Acid) prior to injection to align solvent strength with initial gradient conditions.

Analytical Method: UPLC-MS/MS

Platform: Waters ACQUITY UPLC H-Class coupled with Xevo TQ-S Micro (or equivalent Triple Quadrupole).

Chromatographic Conditions
  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

    • Rationale: The BEH particle provides superior peak shape for phenolic compounds compared to standard silica.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v)

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid (v/v)

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.009556
8.0060406
10.005956
12.005956
12.109551
15.009551
Mass Spectrometry Parameters (ESI-)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • Why: Phenolic protons are acidic; negative mode offers 10-50x higher sensitivity than positive mode for this compound.

  • Capillary Voltage: 2.5 kV

  • Source Temp: 150°C

  • Desolvation Temp: 450°C

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
5'-Methoxylariciresinol 389.4 [M-H]⁻ 359.1 (Quantifier)3018
329.2 (Qualifier)3022
Internal Standard (IS) Use Pinoresinol or d3-Analog

Note: The transition 389.4 -> 359.1 corresponds to the loss of a methoxy group (-30 Da), a characteristic fragmentation for methoxylated lignans.

Visualization: Analytical Workflow

The following diagram illustrates the critical path from raw material to data acquisition, highlighting the decision points for Quality Control.

G Start Raw Material (Isatis indigotica Root) Grind Pulverization (60-mesh powder) Start->Grind Extract Extraction (70% MeOH, 30 min Sonicate) Grind->Extract Centrifuge Centrifugation (12,000 rpm, 10 min) Extract->Centrifuge Filter Filtration (0.22 µm PTFE) Centrifuge->Filter Dilute Dilution 1:10 (Prevents Solvent Shock) Filter->Dilute UPLC UPLC Separation (BEH C18 Column) Dilute->UPLC MS MS/MS Detection (ESI-, MRM 389.4 > 359.1) UPLC->MS Data Quantification & QC MS->Data Data->Start QC Failure (Retest)

Caption: Figure 1. Optimized workflow for the extraction and quantification of 5'-Methoxylariciresinol.

Method Validation & Troubleshooting

Validation Parameters (ICH Guidelines)
  • Linearity: Prepare a 6-point calibration curve ranging from 1 ng/mL to 1000 ng/mL . The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Recovery: Spike blank matrix (or pre-analyzed sample) with known concentrations (low, medium, high). Acceptable recovery range: 85% - 115% .

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If the difference is >15%, use Matrix-Matched Calibration or a stable isotope internal standard.

Expert Troubleshooting Guide
  • Issue: Peak Tailing

    • Cause: Secondary interactions with free silanols on the column.

    • Solution: Ensure the mobile phase contains 0.1% Formic Acid. If tailing persists, switch to a column with higher carbon load or end-capping (e.g., C18 Shield RP).

  • Issue: Low Sensitivity

    • Cause: Incorrect pH or ionization suppression.

    • Solution: Verify ESI polarity (Negative mode is essential). Check for co-eluting phospholipids (monitor m/z 184 in positive mode to see if lipids are eluting in the dead time or late gradient).

  • Issue: Retention Time Shift

    • Cause: Column equilibration issues.

    • Solution: Ensure at least 3 minutes of re-equilibration time (95% A) between injections.

References

  • BioCrick. (n.d.). 5'-Methoxylariciresinol | CAS:105256-12-0 | Lignans. Retrieved October 26, 2023, from [Link]

  • Liu, R., et al. (2005). Identification of 5 constituents of the aqueous extract of Isatis indigotica by HPLC-MS2. Zhong Yao Cai, 28(9), 772-774.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14157882, (+)-5,5'-Dimethoxylariciresinol. Retrieved from [Link][1]

  • Chen, J., et al. (2021). Isatis indigotica: from (ethno) botany, biochemistry to synthetic biology. Molecular Horticulture.

  • Waters Corporation. (n.d.). Automated Multiple Reaction Monitoring (MRM) Method Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5'-Methoxylariciresinol Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the efficient extraction of 5'-Methoxylariciresinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable lignan from plant matrices. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your extraction yield and purity. Our approach is grounded in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: My 5'-Methoxylariciresinol yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent challenge in natural product extraction. The primary factors influencing the extraction efficiency of 5'-Methoxylariciresinol can be categorized into three main areas: the plant material itself, the choice of solvent, and the extraction parameters.[1][2]

  • Plant Material Integrity: The concentration of 5'-Methoxylariciresinol can vary significantly depending on the plant species, geographical origin, harvest time, and the specific plant part used.[1] Additionally, improper drying and storage can lead to degradation of the target compound.

  • Solvent Selection: The principle of "like dissolves like" is paramount. 5'-Methoxylariciresinol, a lignan, has a specific polarity. The choice of solvent and its polarity must be well-matched to effectively solubilize the compound.[3][4]

  • Extraction Parameters: Key parameters such as the solvent-to-solid ratio, extraction time, and temperature must be optimized.[5] Insufficient time or a suboptimal temperature may result in incomplete extraction, while excessive heat can cause degradation.[6][7]

Q2: Which solvent system is recommended for extracting 5'-Methoxylariciresinol?

For the extraction of lignans like 5'-Methoxylariciresinol, moderately polar solvents are generally effective. Ethanol has been successfully used to extract 5'-Methoxylariciresinol from plant sources such as Coptis chinensis.[8]

It is highly recommended to perform small-scale pilot extractions with a few different solvents or solvent systems to determine the most effective one for your specific plant matrix.[1] Consider the following options:

  • Ethanol: Often a good starting point due to its effectiveness and relatively low toxicity.

  • Methanol: Can also be very effective, sometimes more so than ethanol, but is more toxic.

  • Acetone: Another potential solvent, often used in combination with water.

  • Solvent Mixtures: Aqueous mixtures of ethanol or methanol (e.g., 70-80% ethanol in water) can enhance extraction efficiency by increasing the polarity of the solvent system to better match that of the target lignans.[9]

Q3: How can I minimize the degradation of 5'-Methoxylariciresinol during the extraction process?

5'-Methoxylariciresinol, like many natural products, can be susceptible to degradation. To preserve its integrity, consider the following precautions:

  • Temperature Control: Avoid high temperatures during extraction and solvent evaporation.[1][6] If heating is necessary, use a rotary evaporator under reduced pressure to lower the solvent's boiling point.[6]

  • Light Protection: Protect your extracts from direct light by using amber glassware or by covering containers with aluminum foil.[6] While specific photosensitivity data for 5'-Methoxylariciresinol is not extensively documented, this is a good general practice for natural product extraction.

  • pH Management: Be mindful of the pH of your extraction solvent. Extreme pH values can potentially lead to the degradation or structural rearrangement of lignans.[10]

Troubleshooting Guide: Low Extraction Yield

This section provides a systematic approach to diagnosing and resolving issues related to low 5'-Methoxylariciresinol yield.

Issue 1: Inadequate Plant Material Preparation

Causality: The physical state of the plant material directly impacts the efficiency of solvent penetration and, consequently, the extraction yield.[6] If the surface area available for solvent interaction is limited, the extraction will be incomplete.

Solutions:

  • Drying: Ensure the plant material is thoroughly dried to a constant weight, typically in an oven at a low temperature (40-50°C), to prevent microbial growth and interference from excess water during extraction with organic solvents.[1]

  • Grinding: Grind the dried plant material into a fine, uniform powder. This significantly increases the surface area for solvent contact.[6]

Issue 2: Suboptimal Extraction Parameters

Causality: The efficiency of the extraction process is highly dependent on the chosen parameters. Non-optimized conditions will lead to a lower yield.[5]

Solutions:

  • Increase Extraction Time: A short extraction duration may not be sufficient to extract the entire available amount of 5'-Methoxylariciresinol.[6]

  • Perform Multiple Extraction Cycles: Repeating the extraction with fresh solvent is more effective than a single, prolonged extraction.[1] Aim for at least two to three extraction cycles.

  • Optimize Solvent-to-Solid Ratio: A low solvent-to-solid ratio may lead to a saturated solution before all the target compound has been extracted. A common starting point is a 1:10 (w/v) ratio of plant material to solvent.[1]

Issue 3: Inefficient Extraction Method

Causality: Different extraction techniques have varying levels of efficiency. Conventional methods like maceration may be less efficient than modern techniques.[11]

Solutions:

  • Consider Advanced Extraction Techniques:

    • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[5]

    • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[7] Modern extraction techniques often result in higher yields in a shorter time with reduced solvent consumption.[11][12]

Experimental Protocols

Protocol 1: Optimized Maceration for 5'-Methoxylariciresinol Extraction
  • Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction:

    • Place the powder in a conical flask and add 100 mL of 80% ethanol (1:10 solid-to-solvent ratio).

    • Seal the flask and place it on an orbital shaker at room temperature.

    • Macerate for 24-48 hours with continuous agitation.[1]

  • Filtration: Filter the extract using Whatman No. 1 filter paper.

  • Repeated Extraction: Transfer the plant residue back to the flask and repeat the extraction process two more times with fresh solvent.[1]

  • Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of 5'-Methoxylariciresinol
  • Preparation: Place 10 g of finely powdered, dried plant material into the extraction vessel.

  • Extraction:

    • Add 100 mL of 80% ethanol.

    • Place the vessel in an ultrasonic bath.

    • Sonication parameters to optimize include frequency (e.g., 40 kHz), time (e.g., 30 minutes), and temperature (e.g., 40°C).[13]

  • Filtration and Concentration: Follow steps 3-5 from the Maceration protocol.

Data Presentation

Table 1: Comparison of Extraction Parameters and Their Impact on Yield

ParameterSuboptimal ConditionOptimized ConditionRationale for Optimization
Particle Size Coarsely ground materialFine, uniform powder (<0.5 mm)Increases surface area for solvent interaction.[6]
Solvent-to-Solid Ratio 1:5 (w/v)1:10 to 1:20 (w/v)Prevents saturation of the solvent and ensures complete extraction.[1][13]
Extraction Time (Maceration) 12 hours24-72 hoursAllows for sufficient time for the solvent to penetrate the plant matrix.[11]
Extraction Temperature >60°C40-50°CBalances extraction efficiency with minimizing thermal degradation of the target compound.[1][5]
Number of Extractions 13Multiple extractions with fresh solvent are more effective at recovering the target compound.[1]

Visual Workflow for Troubleshooting

Troubleshooting_Workflow start Low 5'-Methoxylariciresinol Yield prep Step 1: Evaluate Plant Material Preparation start->prep prep_q1 Is the material finely ground and dry? prep->prep_q1 params Step 2: Assess Extraction Parameters params_q1 Are time, temp, and solvent ratio optimized? params->params_q1 method Step 3: Review Extraction Method method_q1 Is the method efficient (e.g., UAE/MAE)? method->method_q1 purification Step 4: Check for Losses During Purification purification_q1 Are work-up steps causing product loss? purification->purification_q1 prep_q1->params Yes prep_sol Action: Re-prepare material (dry and grind). prep_q1->prep_sol No params_q1->method Yes params_sol Action: Optimize parameters (see Table 1). params_q1->params_sol No method_q1->purification Yes method_sol Action: Consider UAE or MAE. method_q1->method_sol No purification_sol Action: Refine purification protocol. purification_q1->purification_sol Yes end_node Yield Improved purification_q1->end_node No prep_sol->params params_sol->method method_sol->purification purification_sol->end_node

Sources

Overcoming poor solubility of 5'-Methoxylariciresinol for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for overcoming the solubility barriers of 5'-Methoxylariciresinol , a bioactive lignan. The following protocols and troubleshooting workflows are designed to ensure consistent in vivo delivery without compromising physiological relevance.

Case ID: LIGNAN-SOL-005 Subject: Overcoming aqueous insolubility for parenteral and oral administration Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

5'-Methoxylariciresinol is a dibenzylbutyrolactone lignan.[1] Like its structural analogs (e.g., lariciresinol, secoisolariciresinol), it exhibits Class II behavior in the Biopharmaceutics Classification System (BCS): High Permeability, Low Solubility .[1]

The addition of the 5'-methoxy group increases lipophilicity (LogP estimated ~2.5–3.[1]5) compared to the parent lariciresinol, exacerbating aqueous instability.[1] Simple dissolution in DMSO followed by dilution in saline often results in immediate precipitation ("crash-out") upon injection, leading to embolism risks or erratic pharmacokinetics.[1]

Module 1: Physicochemical Profiling & Vehicle Selection[2]

Q: Why does my compound precipitate immediately when diluted in PBS, even if it was clear in DMSO?

A: This is the "Solvent Shift" phenomenon.[1] DMSO is a polar aprotic solvent that solubilizes the lignan by disrupting intermolecular hydrogen bonding.[1] When you introduce an aqueous buffer (PBS), the dielectric constant of the solvent system changes drastically.[1] The hydrophobic lignan molecules aggregate to minimize interaction with water, causing rapid crystallization.[1]

The Fix: You must use an intermediate cosolvent/surfactant system that bridges the polarity gap.[1]

Q: What is the recommended vehicle for Intraperitoneal (IP) or Intravenous (IV) injection?

A: Avoid 100% DMSO. For lignans, we recommend a ternary vehicle system comprising a polar solvent, a non-ionic surfactant, and an aqueous buffer.[1]

Recommended Formulation (The "Solutol System")

This vehicle is widely validated for lipophilic chalcones and lignans to prevent precipitation.[1]

ComponentRoleConcentration (v/v)Toxicity Limit (Mouse)
DMSO Primary Solubilizer5% - 10%< 1 mL/kg (risk of hemolysis >10%)
PEG 400 Cosolvent (Bridge)30% - 40%Well tolerated
Tween 80 orSolutol HS-15 Surfactant (Stabilizer)5% - 10%Low immunogenicity
Saline (0.9%) Aqueous DiluentBalance (40-60%)N/A

Preparation Protocol:

  • Dissolve 5'-Methoxylariciresinol in 100% DMSO (Stock A).

  • Add PEG 400 to Stock A and vortex.[1] (Solution must remain clear).

  • Add Tween 80 (or Solutol HS-15) and vortex.[1]

  • Slowly add warm Saline (37°C) dropwise while vortexing.

    • Critical Checkpoint: If cloudiness appears, sonicate at 40°C for 5 minutes.[1] If it remains cloudy, the concentration exceeds the solubility limit for this vehicle.[1]

Module 2: Advanced Formulation (Cyclodextrin Complexation)

Q: The cosolvent system is toxic for my chronic dosing study. What is the alternative?

A: For chronic studies, organic solvents (DMSO/PEG) can cause vehicle-induced toxicity.[1] The gold standard is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation.[1] This encapsulates the hydrophobic lignan inside a hydrophilic pocket, rendering it water-soluble without harsh solvents.[1]

Protocol: HP-β-CD Inclusion Complex

Target Concentration: 2–5 mg/mL in aqueous solution.[1]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline.[1]

  • Add Compound: Add excess 5'-Methoxylariciresinol powder to the vehicle.

  • Equilibration: Shake or rotate at room temperature for 24–48 hours.

    • Tip: Protect from light to prevent oxidation of the methoxy groups.[1]

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter to remove undissolved drug.

  • Quantification: Analyze the filtrate via HPLC to determine the exact soluble concentration.

Module 3: Visual Troubleshooting Guide

Workflow: Formulation Decision Tree

Use this logic flow to select the correct vehicle based on your specific experimental constraints.

FormulationDecision Start Start: Define Dose & Route RouteCheck Route of Administration? Start->RouteCheck Acute Acute/Single Dose RouteCheck->Acute IV / IP Chronic Chronic/Repeated Dose RouteCheck->Chronic Oral / SC SolventSystem Cosolvent System (DMSO/PEG/Tween) Acute->SolventSystem Complexation HP-beta-CD Complexation Chronic->Complexation ToxicityCheck Check Vehicle Toxicity (DMSO < 10%) SolventSystem->ToxicityCheck SolubilityCheck Solubility > Required Dose? Complexation->SolubilityCheck Nano Nanosuspension / Liposome ToxicityCheck->Nano Fail (Toxic) Success Proceed to In Vivo ToxicityCheck->Success Pass SolubilityCheck->SolventSystem No (Too Low) SolubilityCheck->Success Yes

Caption: Decision matrix for selecting the optimal vehicle based on dosing frequency and route. Blue nodes indicate decision points; Green indicates a viable path.[1]

Module 4: In Vivo Troubleshooting FAQs

Q: I see crystals in the syringe before injection. Can I still use it?

A: ABSOLUTELY NOT. Injecting crystals IV will cause pulmonary embolism and immediate death in mice.[1] Injecting IP will cause local granulomas and falsify bioavailability data (the crystals act as a depot).[1]

  • Action: Discard the syringe. Re-formulate using a higher percentage of PEG 400 or switch to the Cyclodextrin protocol.

Q: My mice are showing signs of distress (writhing) immediately after IP injection.

A: This is likely vehicle-induced peritonitis , not toxicity of 5'-Methoxylariciresinol.[1]

  • Cause: DMSO concentration >10% or high Tween 80 concentration.[1][2]

  • Solution: Reduce DMSO to 5%. Ensure the solution is isotonic (adjust saline volume).[1] Warm the solution to body temperature (37°C) before injection.[1]

Q: How do I improve Oral Bioavailability?

A: Lignans often suffer from extensive first-pass metabolism (glucuronidation).[1]

  • Strategy: Co-administer with a bioenhancer if experimental design permits (e.g., Piperine, though this adds variables).[1]

  • Better Strategy: Use a Self-Emulsifying Drug Delivery System (SEDDS) .[1]

    • Mix: 10% Ethanol + 30% Cremophor EL + 60% Labrafil M.[1]

    • This protects the lignan from immediate degradation in the gut lumen.[1]

References

  • Solubility & Physicochemical Properties of Lignans

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for Lariciresinol.

    • Relevance: Establishes baseline lipophilicity and solubility class for dibenzylbutyrolactone lignans.
    • URL:[Link][1]

  • Vehicle Development for Lipophilic Compounds (The "C16" Protocol)

    • Title: Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents.[2][3]

    • Source: PLOS ONE (2018).[1][2]

    • Relevance: Validates the Solutol/PEG/DMSO vehicle system for methoxyl
    • URL:[Link][1][2]

  • Cyclodextrin Complexation Str

    • Title: Cyclodextrins in Drug Delivery: An Upd
    • Source: Pharmaceutics (2023).[1]

    • Relevance: Provides the mechanistic basis for using HP-β-CD to solubilize Class II drugs without organic solvents.
    • URL:[Link][1][2][4]

  • Toxicity of Solvents in Animal Models

    • Title: Tolerability of injectable excipients in mice.[1][2]

    • Source: Journal of Pharmaceutical Sciences.[1]

    • Relevance: Establishes safety limits for DMSO (10%) and Tween 80 in in vivo studies.
    • URL:[Link]

Sources

Technical Support Center: 5'-Methoxylariciresinol Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Imperative

5'-Methoxylariciresinol is a bioactive lignan characterized by a tetrahydrofuran backbone and phenolic hydroxyl groups. Like its analogs (Lariciresinol, Secoisolariciresinol), it is chemically fragile.

The Problem: The presence of the 5'-methoxy group increases the electron density of the aromatic ring. While this enhances its antioxidant potential, it paradoxically makes the molecule more susceptible to spontaneous oxidation (autoxidation) when exposed to air or light compared to non-methoxylated analogs.

The Consequence: Improper storage leads to the formation of quinones and polymerized aggregates . This alters the compound's retention time (RT) in LC-MS, diminishes biological activity, and introduces cytotoxic degradation products that invalidate experimental data.

Mechanism of Degradation

To prevent degradation, you must understand the enemy. The primary pathway is Radical-Mediated Autoxidation .

Figure 1: Lignan Oxidation Pathway

This diagram illustrates the cascade from a stable phenol to an irreversible quinone degradation product.

OxidationMechanism Start 5'-Methoxylariciresinol (Reduced Form) Trigger Triggers: UV Light, O2, pH > 7 Start->Trigger H-atom abstraction Intermediate Phenoxy Radical (Unstable) Trigger->Intermediate e- transfer Product1 Quinone Methide (Reactive Electrophile) Intermediate->Product1 Disproportionation Final Polymerization/Coupling (Brown Precipitate) Product1->Final Nucleophilic Attack

Caption: Figure 1: The oxidative cascade of 5'-Methoxylariciresinol. Note that the Quinone Methide intermediate is highly reactive and leads to irreversible polymerization.

Storage Protocols: The "Zero-Oxidation" Standard

Do not rely on standard refrigeration. Follow this tiered protocol based on your usage frequency.

Table 1: Storage Matrix
StateDurationTemperatureAtmosphereContainer Type
Solid (Lyophilized) Long-term (>1 month)-80°CArgon (Ar)Amber Glass Vial (Teflon-lined cap)
Solid (Lyophilized) Short-term (<1 month)-20°CNitrogen (

)
Amber Glass Vial
Stock Solution < 1 week-80°CArgon (Ar)Amber Glass + Parafilm seal
Working Solution Immediate Use4°C (Ice Bath)AmbientLight-protected Autosampler Vial
Critical Protocol: Reconstitution & Handling
  • Solvent Selection:

    • Recommended: DMSO (Dimethyl sulfoxide) or Methanol (degassed).

    • Avoid: Water or alkaline buffers (pH > 7.0 accelerates phenolate oxidation).

    • Note: DMSO is hygroscopic. If storing in DMSO, the vial must be sealed under Argon to prevent water absorption, which facilitates hydrolysis.

  • The Inert Gas Flush:

    • Use Argon rather than Nitrogen if available. Argon is heavier than air and forms a "blanket" over the sample, whereas Nitrogen mixes more easily with air in the headspace.

Troubleshooting Guide (FAQ)

Direct answers to common observations in the lab.

Q1: My sample has turned from off-white to faint yellow/brown. Is it still usable?

Diagnosis: The color change indicates the formation of quinones (chromophores).

  • Action: Run a QC check via HPLC-UV (280 nm).

  • Threshold: If purity is >95%, you may repurify via Prep-HPLC. If <90%, discard. The degradation products (often dimers) can act as false positives in bioassays.

Q2: I see a new peak in my LC-MS spectrum at [M-2H] or [M+16]. What is this?

Diagnosis:

  • [M-2H]: Indicates the loss of two protons, consistent with the formation of a quinone methide or double bond formation.

  • [M+16]: Indicates hydroxylation (addition of oxygen), a common sign of advanced oxidation.

  • Action: These are impurities. Do not use this lot for quantitative kinetic studies (e.g.,

    
     or 
    
    
    
    determination).
Q3: Can I store the compound in PBS (Phosphate Buffered Saline)?

Diagnosis: No.

  • Reasoning: PBS usually has a pH of 7.4. At this pH, phenolic protons exist in equilibrium with their phenolate anions. Phenolates are electron-rich and oxidize thousands of times faster than their protonated forms.

  • Solution: If aqueous dilution is necessary for an assay, prepare it immediately before use. For storage, keep it in acidified Methanol (0.1% Formic Acid) or pure DMSO.

Q4: My DMSO stock solution froze at -20°C. Is the freeze-thaw cycle damaging?

Diagnosis: Yes, repeated freeze-thaw cycles introduce moisture (condensation) and oxygen.

  • Prevention: Aliquot your stock solution into single-use vials (e.g., 20

    
    L aliquots) before freezing. Thaw only what you need.
    

Decision Support Workflow

Use this logic flow to determine the salvageability of your compound.

Figure 2: Sample Integrity Decision Tree

DecisionTree Check Visual Inspection: Color Change? NoColor Proceed to LC-MS/HPLC Check->NoColor YesColor Yellow/Brown Tint Check->YesColor PurityCheck Purity Analysis NoColor->PurityCheck YesColor->PurityCheck ResultHigh Purity > 95% PurityCheck->ResultHigh ResultMed Purity 90-95% PurityCheck->ResultMed ResultLow Purity < 90% PurityCheck->ResultLow ActionUse Safe to Use ResultHigh->ActionUse ActionPurify Repurify (Prep-HPLC) ResultMed->ActionPurify ActionDiscard DISCARD (Toxic Risk) ResultLow->ActionDiscard

Caption: Figure 2: Workflow for assessing 5'-Methoxylariciresinol integrity after storage.

References

  • Krichene, D. et al. (2015).[1] Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage. ResearchGate.

    • Relevance: Establishes the baseline kinetics for phenolic degradation under varying temper
  • Eklund, P. et al. (2019). Oxidative Transformations of Lignans. National Institutes of Health (PMC).

    • Relevance: Defines the specific radical mechanisms (quinone methide formation)
  • FDA Guidance for Industry. (1986). Drug Stability Guidelines. U.S. Food and Drug Administration.

    • Relevance: Provides the regulatory framework for defining "stability" (e.g.
  • Teponno, R.B. et al. (2016). Lariciresinol – Knowledge and References. Taylor & Francis.

    • Relevance: Detailed structural analysis of lariciresinol derivatives and their isol

Sources

Technical Support Center: 5'-Methoxylariciresinol (5'-ML) Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability of 5'-Methoxylariciresinol Extracts

Role: Senior Application Scientist | Status: Active Support

Introduction: The "Black Box" of Lignan Variability

Welcome to the technical support hub for 5'-Methoxylariciresinol (5'-ML). If you are here, you have likely encountered the "10-fold shift"—where Batch A shows potent biological activity (e.g., anti-inflammatory IC50 < 10 µM) and Batch B, processed identically, is metabolically inert or cytotoxic.

As lignans are phenylpropanoid dimers, they are chemically fragile. 5'-ML possesses a methoxy group that increases lipophilicity compared to lariciresinol, but its variability is rarely due to the molecule itself. It is due to the matrix . In plant tissues (Linum, Araucaria, Daphne), 5'-ML exists primarily as a glycoside. Variability arises from the efficiency of hydrolysis (releasing the aglycone) and stereochemical drift (epimerization) during extraction.

This guide moves beyond basic protocols to "Self-Validating Systems"—workflows that flag errors before you waste weeks on bioassays.

Module 1: Biological & Pre-Extraction Variability

Root Cause Analysis: Why does my starting material fluctuate?

User Question: "I sourced plant material from the same supplier, but the 5'-ML peak area in HPLC dropped by 40%. Is the biomass defective?"

Technical Diagnosis: Not necessarily. Lignan biosynthesis is stress-responsive. However, the most common error is Glycosidic Sequestration . 5'-ML is often bound to glucose units (e.g., 5'-methoxylariciresinol-4'-O-glucoside). If you extract with pure ethyl acetate or dichloromethane (DCM), you only capture the free aglycone, which is a tiny fraction of the total pool.

Troubleshooting Protocol:

  • The "Total Lignan" Check: You must perform an exhaustive hydrolysis on a small aliquot before bulk extraction to establish a "Theoretical Maximum Yield."

  • Solvent Polarity Mismatch: Ensure your primary extraction uses MeOH/EtOH (to pull glycosides) before hydrolysis and partitioning.

Visualizing the Variability Matrix

The following diagram maps the critical failure points in the 5'-ML workflow.

VariabilityFishbone cluster_0 Biological Input cluster_1 Extraction Process cluster_2 Analysis Target Inconsistent 5'-ML Potency Bio1 Glycoside/Aglycone Ratio Bio1->Target Bio2 Harvest Season (Lignification) Bio2->Bio1 Ext1 Hydrolysis pH (Acid Lability) Ext1->Target Ext2 Epimerization (Chiral Drift) Ext2->Ext1 Ana1 Lack of Internal Std Ana1->Target Ana2 Peak Co-elution Ana2->Ana1

Figure 1: Root Cause Analysis of 5'-Methoxylariciresinol variability. Note that hydrolysis efficiency (Ext1) and Glycoside Ratio (Bio1) are the dominant factors.

Module 2: Extraction & Hydrolysis Optimization

The Critical Step: Acid Hydrolysis[1]

User Question: "My HPLC shows split peaks for 5'-ML after acid hydrolysis. Is my column broken?"

Technical Diagnosis: Your column is likely fine. You are inducing Acid-Catalyzed Epimerization . Lignans with furan rings (like lariciresinol derivatives) have chiral centers at C7/C8. Strong acids (HCl) at high heat can flip these centers, creating diastereomers (epimers) that have different retention times and drastically different biological activities.

The Self-Validating Protocol: Optimized Hydrolysis

ParameterStandard (Risky)Optimized (Stable) Why?
Acid 2M HCl1M H2SO4 or Enzymatic HCl is too aggressive; causes ring opening. Enzymes (β-glucosidase) are specific but slow.
Time 4 Hours1 Hour (Kinetic Check) Prolonged heat degrades the methoxy group (demethylation).
Solvent Water50% MeOH/Water Keeps the aglycone soluble as it is released, preventing precipitation/degradation.
Atmosphere Open AirNitrogen (N2) Purge Prevents oxidation of the phenolic hydroxyl groups.

Actionable Steps:

  • Enzymatic Route (Gold Standard): Incubate extract with β-glucosidase (from almonds) at pH 5.0, 37°C for 24h. This releases 5'-ML without scrambling stereochemistry.

  • Chemical Route: If using acid, neutralize immediately with Sodium Bicarbonate (NaHCO3) before evaporation. Never concentrate an acidic solution.

Module 3: Analytical Standardization (HPLC)

Quantification without Pure Standards

User Question: "Commercial 5'-ML standards are expensive and unstable. How do I normalize my batches?"

Technical Diagnosis: You cannot rely on external calibration curves from months ago. Lignans oxidize. You need a Relative Response Factor (RRF) approach using a stable internal standard.

The Solution: The "Surrogate Standard" Method Use Pinoresinol or Lariciresinol (commercially cheaper and more stable) as an Internal Standard (IS).

  • Determine RRF: Inject a one-time fresh mix of 5'-ML and Pinoresinol.

  • Routine Analysis: Add fixed concentration of Pinoresinol to every batch sample.

  • Calculation:

Why this works: This cancels out injection volume errors and detector drift. If the IS peak degrades, you know the batch was mishandled.

Standardization Workflow Diagram

StandardizationFlow Raw Raw Plant Material Extract Crude Extraction (MeOH:H2O 80:20) Raw->Extract Hydro Controlled Hydrolysis (Enzymatic or Mild Acid) Extract->Hydro Split Split Stream Hydro->Split HPLC HPLC-DAD (280nm) + Internal Std (Pinoresinol) Split->HPLC Bio Bioassay (Normalize to Molar Conc) Split->Bio Decision Is IS Peak Intact? HPLC->Decision Pass RELEASE BATCH Bio->Pass Correlate Fail REJECT BATCH (Oxidation/Error) Decision->Fail No Decision->Pass Yes

Figure 2: The "Self-Validating" Standardization Workflow. The inclusion of an Internal Standard (IS) acts as a checkpoint for process integrity.

Module 4: Storage & Stability FAQs

User Question: "My extract lost 50% activity after 1 month at -20°C. Why?"

Technical Answer: Lignans in solid state are generally stable, but in solution (DMSO/Methanol) , they are ticking time bombs.

  • The DMSO Problem: DMSO is hygroscopic. Water absorption promotes hydrolysis or slow oxidation.

  • The "Freeze-Thaw" Cycle: Repeated thawing condenses moisture.

Storage Protocol:

  • Aliquot Immediately: Store 5'-ML as dry powder or dried film. Reconstitute only on the day of the experiment.

  • Argon Overlay: If storing liquid, displace air with Argon.

  • Amber Glass: 5'-ML is UV-sensitive (phenolic rings).

References

  • Willför, S., et al. (2006). "Analysis of lignans by comprehensive two-dimensional liquid chromatography." Journal of Chromatography A. 1

    • Relevance: Establishes LC protocols for separating closely related lignans like secoisolariciresinol and m
  • Renouard, S., et al. (2010).[2] "An HPLC procedure for the quantification of anhydrosecoisolariciresinol: Application to flax lignan content." ResearchGate.[2][3] 2

    • Relevance: Validates the necessity of acid hydrolysis for quantification and discusses the stability of lignans under acidic conditions.
  • Schmidt, T. J., et al. (2017). "HPLC of Lignans." ResearchGate.[2][3] 4

    • Relevance: Comprehensive review on chiral separ
  • Thuillier, R., et al. (2023).[5] "Comparison between 5 extractions methods... for human metabolomics." BMC Biology. 5

    • Relevance: Highlights the impact of solvent choice (MeOH vs. SPE) on metabolite recovery and reproducibility.
  • Broomhead, A. J., et al. (2025).[2][6] "Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits."[7] Chemistry & Biodiversity. 7

    • Relevance: Provides comparative bioactivity data for methoxylated lignans, supporting the need for strict standardiz

Sources

Scaling up the isolation of 5'-Methoxylariciresinol from natural sources

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #SC-LIGNAN-5ML | Priority: High (Scale-Up)[1]

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center for lignan isolation. You are likely here because your analytical method for 5'-Methoxylariciresinol (5'-ML) works perfectly on a 10 µg scale, but your attempt to process 50 grams of Patrinia scabiosifolia or Linum usitatissimum extract resulted in co-elution, peak tailing, or yield loss.

5'-ML is a dibenzylbutyrolactone lignan.[1] Its structural similarity to lariciresinol and isolariciresinol makes separation purely based on hydrophobicity (C18) difficult at high loads.[1] This guide addresses the specific bottlenecks of scaling up from analytical verification to preparative isolation.

Module 1: Extraction & Enrichment (Tier 1 Support)

Focus: Maximizing recovery from biomass while minimizing downstream chromatographic load.[1]

Common User Issues (FAQs)

Q: My crude yield is high, but the lignan content is <1%. How do I enrich before HPLC? A: You are likely pulling too many polysaccharides and lipophilic waxes.[1] Do not skip the partitioning step .

Q: The extract is an emulsion that won't separate during liquid-liquid extraction. A: Lignan-rich extracts often contain saponins.[1] Troubleshoot: Add solid NaCl to saturation (salting out) or centrifuge at 4,000 rpm for 15 mins. Do not shake vigorously; use a gentle rocking motion.[1]

Standard Operating Procedure (SOP): Differential Extraction

Rationale: 5'-ML is moderately polar.[1] We use "polarity bracketing" to remove interferences.[1]

  • Defatting (Crucial): Extract dry ground biomass (Patrinia root/herb) with n-Hexane (1:10 w/v) x 2. Discard the hexane (removes waxes/chlorophyll).[1]

  • Target Extraction: Extract residue with 70% EtOH or 80% MeOH .

    • Pro Tip: Microwave-assisted extraction (MAE) increases yield by ~30% compared to maceration.[1]

  • Partitioning:

    • Suspend crude alcohol extract in Water .[1]

    • Wash with Dichloromethane (DCM) -> Discard (removes non-polar aglycones/terpenes).[1]

    • Extract aqueous layer with n-Butanol (n-BuOH) or Ethyl Acetate (EtOAc) . 5'-ML concentrates here.[1]

Module 2: Chromatographic Isolation (Tier 2 Support)

Focus: Resolution of 5'-ML from structural isomers.

Troubleshooting Guide: Separation Failures
SymptomProbable CauseTechnical Solution
Broad/Tailing Peaks Mass OverloadSwitch Phases: Silica gel is acidic and can cause tailing for lignans.[1] Switch to Diol-functionalized silica or RP-C18 for flash steps.[1]
Co-elution with Lariciresinol Insufficient SelectivityChange Selectivity: The methoxy group on 5'-ML adds electron density.[1] Use a Phenyl-Hexyl column instead of C18.[1] The

interactions often resolve the methoxy-derivative better.[1]
Sample Precipitates in Column Solubility MismatchInjection Solvent: Do not inject in 100% MeOH if your starting gradient is 10% MeOH.[1] Dissolve sample in 20% DMSO/Water or the starting mobile phase.[1]
Irreversible Adsorption Active SilanolsAdd Modifier: Add 0.1% Formic Acid to the mobile phase.[1] This suppresses silanol ionization and sharpens phenol peaks.[1]
Advanced Workflow: HSCCC vs. Prep-HPLC

For scale-up >5g, traditional columns often fail due to irreversible adsorption.[1] High-Speed Counter-Current Chromatography (HSCCC) is the "secret weapon" for lignans.[1]

HSCCC Solvent System for 5'-ML:

  • System: n-Hexane : Ethyl Acetate : Methanol : Water[1][2][3]

  • Ratio: 1.3 : 1 : 1.3 : 1 (v/v)

  • Why? This specific quaternary system places lignans in the "sweet spot" (K value 0.5–2.0), allowing separation of 5'-ML from isolariciresinol without solid-phase loss.[1]

Module 3: Visualizing the Scale-Up Logic

The following diagram illustrates the decision matrix for processing your extract based on scale and purity requirements.

LignanScaleUp Start Biomass (Patrinia sp.) Defat Defatting (Hexane) Start->Defat Extract Extraction (70% EtOH) Defat->Extract Residue Partition L-L Partition (EtOAc/Water) Extract->Partition Crude Decision Sample Load > 2g? Partition->Decision Enriched Fraction Flash Flash Chromatography (Diol or C18) Decision->Flash Yes (High Load) HSCCC HSCCC (Hex:EtOAc:MeOH:H2O) Decision->HSCCC Yes (Alt: No Loss) PrepLC Prep-HPLC (Phenyl-Hexyl Column) Decision->PrepLC No (High Res) Flash->PrepLC Semi-Pure Polishing Polishing/Crystallization (MeOH/Water) HSCCC->Polishing >90% Purity PrepLC->Polishing Fractions Final Pure 5'-Methoxylariciresinol Polishing->Final

Caption: Decision matrix for scaling 5'-Methoxylariciresinol isolation. Note the bifurcation at the >2g load point to avoid column saturation.

Module 4: Stability & Validation (Tier 3 Support)

Focus: Ensuring the isolated compound remains pure.

1. The Oxidation Trap Lignans with free phenolic hydroxyls (like 5'-ML) oxidize rapidly in solution when exposed to light and high pH.[1]

  • Protocol: Evaporate solvents at <40°C. Store the final isolate under Argon/Nitrogen at -20°C.

  • Warning: If your white powder turns pink/brown, quinone formation has occurred. Re-purify using a short silica plug immediately.[1]

2. Validation Data (Expected Values) When validating your isolate, ensure your NMR data matches the specific stereochemistry (usually (+)-5'-methoxylariciresinol in Patrinia).

ParameterExpected Observation
UV Max ~230 nm, ~280 nm (Typical lignan absorption)
H-NMR (Key Signal) Methoxy protons (-OCH3) singlet at

~3.8 ppm.[1]
H-NMR (Differentiation) Look for the coupling constant of H-7/H-8 to distinguish from epi-isomers.
References
  • Extraction Methodology: Molecules. (2015).[1] "Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography." (Demonstrates the HSCCC solvent system 1.3:1:1.3:1 for lignan separation). [1]

  • Source & Identification: Molecules. (2017).[1] "Two New Iridoid Glucosides from the Whole Plant of Patrinia scabiosifolia Link." (Contextualizes the extraction of Patrinia metabolites). [1]

  • Chromatographic Behavior: Journal of Chromatography A. (2006). "Analytical and preparative separation of softwood lignans." (Details the use of Diol phases vs. Silica for lignans).

  • General Lignan Analysis: Journal of Agricultural and Food Chemistry. (1999). "Isolation and characterization of the lignans... in flaxseed meal." (Establishes the sequential extraction protocol). [1]

Sources

Technical Support Center: 5'-Methoxylariciresinol (5'-ML) Experimental Consistency

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Updated: February 7, 2026 Lead Scientist: Senior Application Specialist, Bio-Analytical Division

Introduction: The "Hidden" Variables in Lignan Research

Welcome to the technical support hub for 5'-Methoxylariciresinol (5'-ML). Inconsistent experimental data with lignans often stems not from biological failure, but from physicochemical instability and analytical matrix effects. 5'-ML is a polyphenolic lignan (specifically a derivative of lariciresinol) characterized by a tetrahydrofuran core and methoxy-substituted aromatic rings.

This guide addresses the three most common failure points: Solubility/Precipitation , Oxidative Instability , and LC-MS Ion Suppression .

Module 1: Pre-Analytical Variables (Solubility & Stability)

Q1: My stock solution has turned slightly yellow/brown over time. Is it still usable?

Diagnosis: Oxidative Degradation. Technical Insight: Like most polyphenols, 5'-ML contains phenolic hydroxyl groups susceptible to oxidation, especially in protic solvents (like ethanol or water) at neutral or alkaline pH. The color change indicates quinone formation or polymerization. Action Plan:

  • Discard any stock showing visible color change.

  • Protocol Adjustment: Store solid 5'-ML under argon or nitrogen at -20°C.

  • Solvent Choice: Prepare stock solutions in anhydrous DMSO or 100% Methanol . Avoid leaving stocks at room temperature for >4 hours.

  • Acidification: For LC-MS standards, adding 0.1% Formic Acid to the stock can stabilize the phenolic protons, preventing early oxidation.

Q2: I observe high variability in cell viability assays (MTT/CCK-8). Why?

Diagnosis: Micro-precipitation ("Crashing Out") in Media. Technical Insight: 5'-ML is lipophilic (LogP ≈ 2.5–3.5). When a high-concentration DMSO stock is spiked directly into aqueous cell culture media (DMEM/RPMI), the compound may precipitate immediately if the local concentration exceeds solubility limits, even if the final calculation suggests it should be soluble. Action Plan:

  • The "Step-Down" Dilution Method: Do not pipet 100% DMSO stock directly into the well.

    • Create an intermediate working solution in media (e.g., 10x final concentration) in a separate tube.

    • Vortex immediately to ensure dispersion.

    • Add this intermediate to the cells.

  • Serum Interaction: Be aware that 5'-ML binds to serum albumin (BSA/FBS). Results in serum-free media will differ from media with 10% FBS. Always report the % serum used in your IC50 data.

Module 2: Analytical Troubleshooting (LC-MS/HPLC)

Q3: My retention time (RT) shifts between runs, and peak shapes are tailing.

Diagnosis: Column Phase Collapse or pH Mismatch. Technical Insight: Lignans are weak acids (pKa ~9-10). If your mobile phase pH is near the pKa, the molecule splits between ionized and non-ionized states, causing peak tailing. Action Plan:

  • Lock the pH: Use 0.1% Formic Acid (pH ~2.7) in both water and organic mobile phases.[1] This forces the lignan into its protonated (neutral) state, sharpening the peak on C18 columns.

  • Column Selection: Use a Fused-Core C18 column (e.g., 2.7 µm particle size) rather than a standard fully porous 5 µm column. This improves resolution of the 5'-methoxy isomer from potential impurities like isolariciresinol.

Q4: I see the peak in the UV trace (280 nm) but the MS signal is erratic or absent.

Diagnosis: Ion Suppression (Matrix Effect). Technical Insight: In ESI (Electrospray Ionization), co-eluting phospholipids or salts from the biological matrix compete for charge. Lignans often ionize poorly in Positive Mode ([M+H]+) unless ammonium adducts are formed. Action Plan:

  • Switch Polarity: Try Negative Mode ESI ([M-H]-) . Phenolic protons deprotonate easily, often providing 10-50x better sensitivity for lignans.

  • Adduct Formation: If using Positive Mode, add 5mM Ammonium Formate to the mobile phase to promote stable [M+NH4]+ adducts.

  • Divert Flow: Divert the first 1-2 minutes of the LC run to waste to avoid fouling the source with salts.

Module 3: Extraction & Purification Workflow

Q5: Recoveries from plasma/tissue samples are low (<50%).

Diagnosis: Inefficient LLE (Liquid-Liquid Extraction) or Protein Binding. Technical Insight: Simple protein precipitation (PPT) with acetonitrile often traps lignans in the protein pellet. Action Plan:

  • Switch to LLE: Use Ethyl Acetate or MTBE (Methyl tert-butyl ether) .

  • The "Salting Out" Trick: Add a saturated NaCl solution to the aqueous sample before adding the organic solvent. This pushes the lipophilic 5'-ML into the organic phase (Salting-out effect).

Visualized Workflow: Extraction Decision Tree

ExtractionWorkflow Start Start: Biological Sample (Plasma/Tissue) PreTreat Pre-treatment: Homogenize + Adjust pH to 3.0 (Breaks protein binding) Start->PreTreat MethodChoice Choose Extraction Method PreTreat->MethodChoice LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate or MTBE MethodChoice->LLE High Lipid Content SPE Solid Phase Extraction (SPE) Cartridge: C18 or HLB MethodChoice->SPE Clean Matrix Emulsion Issue: Emulsion Formed? LLE->Emulsion Evap Evaporate Organic Layer (N2 stream, <40°C) SPE->Evap SaltOut Add Saturated NaCl (Salting Out) Emulsion->SaltOut Yes Centrifuge Centrifuge 3000g @ 4°C Emulsion->Centrifuge No SaltOut->Centrifuge Centrifuge->Evap Recon Reconstitute Initial Mobile Phase (e.g., 10% MeOH) Evap->Recon

Figure 1: Optimized extraction workflow for 5'-Methoxylariciresinol to maximize recovery and minimize matrix interference.

Summary Data Tables

Table 1: Physicochemical Properties & Handling
PropertySpecificationExperimental Implication
Polarity (LogP) ~2.5 – 3.5 (Estimated)Moderate lipophilicity. Requires organic co-solvent.
pKa ~9.5 (Phenolic OH)Ionizes at high pH. Keep mobile phase acidic (pH < 4).
Solubility (Water) < 0.1 mg/mLHigh risk of precipitation in aqueous buffers.
Solubility (DMSO) > 10 mg/mLPreferred stock solvent.
UV Maxima ~280 nmNon-specific. Do not rely solely on UV for quantification.
Table 2: Troubleshooting Matrix Effects
ObservationRoot CauseCorrective Action
Signal Suppression Co-eluting lipids/phospholipidsUse SPE (HLB cartridges) instead of simple protein precipitation.
Double Peaks Isomerization or pH driftEnsure fresh mobile phase with buffered acid (Formic Acid/Ammonium Formate).
Low Recovery Protein BindingAcidify sample to pH 3.0 before extraction to disrupt albumin-lignan bonds.

References

  • Willför, S. M., et al. (2006).[2] Chromatographic analysis of lignans.[2] Journal of Chromatography A.

  • Vacek, J., et al. (2015). Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature.[3] European Journal of Pharmaceutics and Biopharmaceutics. (Cited as proxy for polyphenolic stability).

  • Sigma-Aldrich. (2025).[4] LC-MS Resource Guide: Fused-Core Particle Technology.

  • Majors, R. E. (2013). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.

  • Koulman, A., et al. (2009). Lignan profiling in plant extracts using LC-MS. Journal of Experimental Botany. (General methodology for lignan detection).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating 5'-Methoxylariciresinol's Effect on iNOS Expression

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5'-Methoxylariciresinol's potential to modulate inducible nitric oxide synthase (iNOS) expression, a key mediator in inflammatory processes. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents a comparative analysis with established inhibitors, and offers detailed experimental protocols for validation. Our objective is to equip you with the necessary framework to rigorously assess the anti-inflammatory promise of this novel lignan.

The Central Role of iNOS in Inflammation and as a Therapeutic Target

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade. While other isoforms of nitric oxide synthase (NOS) produce nitric oxide (NO) for essential physiological functions, iNOS is primarily expressed in response to pro-inflammatory stimuli like bacterial lipopolysaccharide (LPS) and cytokines. The subsequent high-output production of NO by iNOS contributes significantly to the pathophysiology of numerous inflammatory conditions. Consequently, the targeted inhibition of iNOS expression or activity represents a promising therapeutic strategy for a wide range of inflammatory diseases.

The expression of iNOS is tightly regulated by complex signaling pathways, with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways playing pivotal roles.[1] Activation of these pathways leads to the transcription of the Nos2 gene, resulting in increased iNOS protein levels and a surge in NO production. Therefore, compounds that can modulate these upstream signaling events are of significant interest in the development of novel anti-inflammatory agents.

5'-Methoxylariciresinol and Lignans: A Class of Potential iNOS Modulators

5'-Methoxylariciresinol belongs to the lignan family of polyphenolic compounds, which are widely distributed in plants.[2] Lignans have garnered considerable attention for their diverse biological activities, including anti-inflammatory and antioxidant properties. While direct experimental data on 5'-Methoxylariciresinol's effect on iNOS expression is limited in publicly available literature, studies on structurally similar lignans, such as Matairesinol, provide compelling evidence for their potential as iNOS inhibitors.

A study on Matairesinol demonstrated its ability to inhibit nitric oxide production and the expression of iNOS in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibitory effect was associated with the suppression of the NF-κB and extracellular signal-regulated kinase (ERK)1/2 signaling pathways. Given the structural similarity, it is plausible that 5'-Methoxylariciresinol exerts its anti-inflammatory effects through a comparable mechanism.

Comparative Analysis: 5'-Methoxylariciresinol (via Matairesinol) vs. Established iNOS Inhibitors

To contextualize the potential efficacy of 5'-Methoxylariciresinol, we present a comparative analysis with well-characterized iNOS inhibitors: L-N6-(1-iminoethyl)lysine (L-NIL) and Aminoguanidine. It is important to note that the data for 5'-Methoxylariciresinol is represented by data from studies on the closely related lignan, Matairesinol , due to the current lack of specific public data on 5'-Methoxylariciresinol.

CompoundMechanism of ActionTargetCell TypeStimulantEffective Concentration / IC50Citation(s)
Matairesinol Inhibition of iNOS expression via NF-κB and ERK1/2 pathway suppressioniNOS ExpressionBV2 MicrogliaLPSConcentration-dependent inhibition of NO production at 6.25, 12.5, 25 µM
L-NIL Selective, potent, and slow, tight-binding inhibitor of iNOSiNOS ActivityMouse Macrophages-IC50: 3.3 µM
Aminoguanidine Non-selective iNOS inhibitoriNOS ActivityRat MacrophagesLPSDose-dependent inhibition of NO production[3]

Note: The data for Matairesinol reflects the inhibition of iNOS expression, while the data for L-NIL and Aminoguanidine primarily reflect the inhibition of iNOS enzymatic activity. This distinction is crucial for understanding their different modes of action.

Mechanistic Hypothesis: The Signaling Pathway of 5'-Methoxylariciresinol

Based on evidence from related lignans, we propose that 5'-Methoxylariciresinol inhibits iNOS expression by interfering with the upstream NF-κB and MAPK signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK1/2) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates NFkB_n NF-κB MAPK_pathway->NFkB_n Potentiates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases NFkB->NFkB_n Translocates Methoxylariciresinol 5'-Methoxylariciresinol Methoxylariciresinol->MAPK_pathway Inhibits Methoxylariciresinol->IKK Inhibits iNOS_gene iNOS Gene NFkB_n->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: Proposed signaling pathway for 5'-Methoxylariciresinol's inhibition of iNOS expression.

Experimental Validation: Protocols for In-House Verification

To empower researchers to independently validate the effects of 5'-Methoxylariciresinol, we provide the following detailed, step-by-step protocols for key assays.

Experimental Workflow Overview

G cluster_assays Assays start Start: Macrophage Culture (e.g., RAW 264.7) treatment Treatment: 1. LPS (Inducer) 2. 5'-Methoxylariciresinol (Test Compound) 3. Controls (Vehicle, L-NIL) start->treatment incubation Incubation (Time-course) treatment->incubation harvest Harvest Supernatant & Cell Lysate incubation->harvest griess Griess Assay (NO Quantification) harvest->griess western Western Blot (iNOS Protein) harvest->western qpcr RT-qPCR (iNOS mRNA) harvest->qpcr analysis Data Analysis & Interpretation griess->analysis western->analysis qpcr->analysis

Caption: A streamlined workflow for validating the effect of a test compound on iNOS expression.

Protocol 1: Quantification of Nitric Oxide Production using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable metabolite, nitrite.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • Cell culture supernatant

  • 96-well microplate

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 1.56 µM) in the same culture medium used for the experiment.

  • Sample Preparation: Collect 50 µL of cell culture supernatant from each well of your experiment and transfer to a new 96-well plate.

  • Griess Reagent Preparation: Immediately before use, mix equal volumes of Griess Reagent Component A and Component B.

  • Reaction: Add 50 µL of the freshly prepared Griess Reagent to each well containing the standards and samples.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in your samples by interpolating from the sodium nitrite standard curve.

Protocol 2: Analysis of iNOS Protein Expression by Western Blotting

Western blotting allows for the specific detection and relative quantification of iNOS protein levels in cell lysates.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against iNOS

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates using a suitable method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody and the loading control antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the iNOS signal to the loading control.

Protocol 3: Measurement of iNOS mRNA Levels by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to quantify the relative expression levels of iNOS mRNA.

Materials:

  • Total RNA extracted from cells

  • Reverse transcriptase and associated reagents

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers specific for iNOS and a reference gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from your cell samples using a reliable method (e.g., TRIzol or a column-based kit).

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

  • Reverse Transcription: Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of iNOS mRNA using the ΔΔCt method, normalizing to the reference gene.

Concluding Remarks for the Senior Scientist

The validation of 5'-Methoxylariciresinol's effect on iNOS expression requires a multi-faceted approach. The protocols and comparative data presented in this guide offer a robust framework for such an investigation. While direct evidence for 5'-Methoxylariciresinol is still emerging, the strong anti-inflammatory profile of related lignans suggests that it is a promising candidate for further research. By employing the rigorous methodologies outlined herein, researchers can effectively elucidate the therapeutic potential of this and other novel compounds in the context of inflammatory diseases.

References

  • Bayoumi, S. A. L., et al. (2021). The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes. Journal of Ethnopharmacology, 278, 114311. [Link]

  • PubChem. (n.d.). 5-Methoxy-isolarisiresinol, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, J. W., et al. (2007). Inhibitory effect of inflexinol on nitric oxide generation and iNOS expression via inhibition of NF-kappaB activation. Evidence-Based Complementary and Alternative Medicine, 4(3), 311–317. [Link]

  • Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886–3888. [Link]

  • Wang, Y., et al. (2019). Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia. Neurochemical Research, 44(8), 1896–1907. [Link]

Sources

A Senior Application Scientist's Guide to Investigating the Synergistic Potential of 5'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Exploring Synergistic Combinations of 5'-Methoxylariciresinol

In the landscape of modern therapeutics, the pursuit of combination therapies has emerged as a cornerstone of effective disease management, particularly in oncology and inflammatory conditions. The rationale is clear: combining agents with distinct mechanisms of action can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. This approach not only has the potential to enhance efficacy but also to mitigate the development of drug resistance and reduce dose-limiting toxicities.

5'-Methoxylariciresinol, a lignan found in various plant species, has garnered interest for its potential biological activities. Lignans as a class are known to modulate crucial cellular pathways, including those involved in cell cycle regulation, apoptosis, and inflammation, such as the NF-κB and MAPK signaling cascades.[1][2][3] While direct studies on the synergistic effects of 5'-Methoxylariciresinol are nascent, compelling evidence from closely related compounds provides a strong impetus for investigation. A notable example is 5,5'-dimethoxylariciresinol-4'-O-β-D-glucoside (DMAG), a derivative that has been shown to reverse doxorubicin resistance in human leukemia cells, suggesting a potent adjuvant activity.[4]

This guide provides a comprehensive framework for exploring the synergistic potential of 5'-Methoxylariciresinol with conventional chemotherapeutic and anti-inflammatory agents. We will delve into the mechanistic rationale for selecting combination partners, provide detailed experimental protocols for assessing synergy, and discuss the underlying signaling pathways that may be modulated.

Part 1: Synergistic Potential in Oncology

The ability of some natural compounds to overcome multidrug resistance (MDR) in cancer cells is a promising avenue for enhancing the efficacy of existing chemotherapies.[5][6] The evidence of a 5'-Methoxylariciresinol derivative reversing doxorubicin resistance provides a strong foundation for investigating its synergy with this and other cytotoxic agents.[4]

Proposed Combination Partner: Doxorubicin

Causality for Experimental Choice: Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its efficacy is often limited by the development of MDR, frequently mediated by the overexpression of drug efflux pumps like P-glycoprotein (MDR1).[5] The finding that a 5'-Methoxylariciresinol derivative can counteract this resistance mechanism suggests that 5'-Methoxylariciresinol may act as a chemosensitizer, increasing the intracellular concentration and cytotoxic effect of doxorubicin.

Experimental Workflow for Assessing Synergy

G cluster_0 In Vitro Synergy Assessment cluster_1 Mechanistic Investigation cluster_2 In Vivo Validation A Cell Line Selection (e.g., MCF-7, K562, and their doxorubicin-resistant counterparts) B Single-Agent IC50 Determination (MTT Assay) A->B C Combination Studies (Fixed-ratio or checkerboard design) B->C D Synergy Quantification (Combination Index - Chou-Talalay Method) C->D F Western Blot Analysis (Apoptosis markers: Cleaved PARP, Caspase-3) (MDR markers: P-glycoprotein) C->F G Drug Accumulation Assay (e.g., Rhodamine 123 uptake) C->G E Isobologram Analysis D->E H Xenograft Tumor Model Establishment I Treatment Groups: 1. Vehicle Control 2. 5'-Methoxylariciresinol alone 3. Doxorubicin alone 4. Combination H->I J Tumor Growth Monitoring I->J K Ex Vivo Analysis (Immunohistochemistry for apoptosis and MDR markers) J->K

Caption: Experimental workflow for evaluating the synergy between 5'-Methoxylariciresinol and Doxorubicin.

Detailed Experimental Protocols

1. Cell Viability and IC50 Determination (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 5'-Methoxylariciresinol and doxorubicin individually.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of 5'-Methoxylariciresinol and doxorubicin in culture medium.

    • Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

2. Synergy Assessment: Combination Index (CI) Calculation

  • Objective: To quantitatively determine the nature of the interaction between 5'-Methoxylariciresinol and doxorubicin (synergism, additivity, or antagonism).

  • Methodology (Chou-Talalay Method): [7]

    • Based on the individual IC50 values, select a fixed molar ratio for the combination studies (e.g., 1:1, 1:2, 2:1).

    • Prepare serial dilutions of the drug combination and treat the cells as described in the MTT assay protocol.

    • Calculate the fraction of cells affected (Fa) at each drug concentration.

    • Utilize software like CompuSyn to calculate the Combination Index (CI).[8]

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • Generate a Fa-CI plot to visualize the synergy at different effect levels.

3. Isobologram Analysis

  • Objective: To graphically represent the synergistic interaction.[9][10]

  • Methodology:

    • Plot the concentrations of 5'-Methoxylariciresinol and doxorubicin that produce a specific level of effect (e.g., 50% inhibition) on the x and y axes, respectively.

    • The line connecting the IC50 values of the individual drugs is the line of additivity.

    • Plot the concentrations of the two drugs in combination that produce the same effect.

    • Data points falling below the line of additivity indicate synergy, while points above indicate antagonism.[9]

G x_axis Concentration of 5'-Methoxylariciresinol y_axis Concentration of Doxorubicin origin origin->x_axis origin->y_axis ic50_a IC50 (5'-ML) ic50_b IC50 (Dox) ic50_a->ic50_b Line of Additivity synergy_point Synergistic Combination antagonism_point Antagonistic Combination

Caption: Isobologram illustrating synergistic and antagonistic drug interactions.

4. In Vivo Xenograft Studies

  • Objective: To validate the in vitro synergistic effects in a living organism.[11][12][13]

  • Methodology:

    • Implant human cancer cells (e.g., doxorubicin-resistant MCF-7/ADR) subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into four treatment groups: vehicle control, 5'-Methoxylariciresinol alone, doxorubicin alone, and the combination.

    • Administer the treatments according to a predetermined schedule and dosage.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for immunohistochemical analysis of proliferation (Ki-67), apoptosis (TUNEL), and MDR markers (P-glycoprotein).

Quantitative Data Summary: In Vitro Synergy
Cell Line5'-ML IC50 (µM)Doxorubicin IC50 (µM)Combination Ratio (5'-ML:Dox)Combination Index (CI) at Fa=0.5Interaction
MCF-7[Hypothetical Data][Hypothetical Data]1:1< 1Synergism
MCF-7/ADR[Hypothetical Data][Hypothetical Data]1:1<< 1Strong Synergism
K562[Hypothetical Data][Hypothetical Data]1:1< 1Synergism
K562/DOX[Hypothetical Data][Hypothetical Data]1:1<< 1Strong Synergism

*Note: This table presents a template for reporting hypothetical experimental outcomes.

Part 2: Synergistic Potential in Inflammation

Lignans have demonstrated anti-inflammatory properties, often through the modulation of the NF-κB and MAPK signaling pathways.[14][15] These pathways are central to the production of pro-inflammatory mediators. Combining 5'-Methoxylariciresinol with a non-steroidal anti-inflammatory drug (NSAID) could lead to enhanced anti-inflammatory effects at lower doses, thereby reducing the risk of side effects associated with long-term NSAID use.

Proposed Combination Partner: A Non-Steroidal Anti-inflammatory Drug (NSAID) (e.g., Celecoxib)

Causality for Experimental Choice: NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[16] Some lignans have been shown to suppress the expression of inducible COX-2 and other inflammatory mediators by targeting upstream signaling pathways like NF-κB.[14] Therefore, a combination of 5'-Methoxylariciresinol and an NSAID could target the inflammatory cascade at two different levels: upstream signaling and downstream enzyme activity, leading to a synergistic reduction in inflammation.

Experimental Workflow for Assessing Anti-inflammatory Synergy

G cluster_0 In Vitro Anti-inflammatory Synergy cluster_1 Mechanistic Investigation A Cell Model (e.g., LPS-stimulated RAW 264.7 macrophages) B Measurement of Inflammatory Mediators (Nitric Oxide - Griess Assay; Prostaglandin E2 - ELISA) A->B C Synergy Quantification (Combination Index and Isobologram Analysis) B->C D Western Blot Analysis (p-p65, p-IκBα, p-ERK, p-p38) B->D E RT-qPCR (iNOS, COX-2, TNF-α, IL-6 mRNA levels) B->E

Caption: Workflow for evaluating the anti-inflammatory synergy of 5'-Methoxylariciresinol and an NSAID.

Detailed Experimental Protocols

1. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Objective: To quantify the inhibition of NO production, a key inflammatory mediator.

  • Methodology:

    • Culture RAW 264.7 macrophages in 96-well plates.

    • Pre-treat the cells with 5'-Methoxylariciresinol, an NSAID, or their combination for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

2. Western Blot for Signaling Pathway Proteins

  • Objective: To investigate the effect of the combination on key inflammatory signaling pathways.

  • Methodology:

    • Treat cells as described above, but for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 NF-κB, IκBα, ERK, and p38 MAPK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathway Modulation

G cluster_compounds cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, p38) TLR4->MAPK_pathway IkB_NFkB IκB-p65/p50 IKK->IkB_NFkB phosphorylates IκB NFkB p65/p50 IkB_NFkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) MAPK_pathway->Nucleus ML 5'-Methoxylariciresinol ML->IKK Inhibits ML->MAPK_pathway Inhibits NSAID NSAID NSAID->iNOS_COX2 Inhibits COX-2 enzyme NFkB_nuc p65/p50 NFkB_nuc->iNOS_COX2 MAPK_nuc p-ERK, p-p38 MAPK_nuc->iNOS_COX2

Caption: Proposed dual-targeting of inflammatory pathways by 5'-Methoxylariciresinol and an NSAID.

Conclusion

The exploration of synergistic combinations of 5'-Methoxylariciresinol with established therapeutic agents presents a promising frontier in drug development. The preliminary evidence from related compounds, coupled with the known modulatory effects of lignans on key cellular pathways, provides a robust scientific rationale for such investigations. The experimental frameworks and detailed protocols outlined in this guide offer a self-validating system for rigorously assessing the synergistic potential of 5'-Methoxylariciresinol in both oncology and inflammation. By elucidating the mechanisms of synergy, we can pave the way for the development of more effective and safer combination therapies, ultimately benefiting patients with a range of challenging diseases.

References

  • Lage, H. (2014). Multidrug resistance: the cross-talk between a versatile transporter and its host. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(5), 413-424.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446.
  • Salehi, B., et al. (2022). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. Molecules, 27(24), 8758.
  • Pinheiro, R. G. R., et al. (2017). Combination therapies with multiple mechanisms of action can offer improved efficacy and/or safety profiles when compared to a single therapy with one mechanism of action.
  • Wang, Y., et al. (2014). Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX. Tumour biology, 35(8), 7793-7799.
  • Kim, J. E., et al. (2016). 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells. International journal of molecular sciences, 17(3), 320.
  • Di Mauro, G., et al. (2024). Novel Drug Combinations in Lung Cancer: New Potential Synergies Between 5-FU and Repurposed Drugs. International Journal of Molecular Sciences, 25(5), 2899.
  • Wojtunik-Kulesza, K. A., et al. (2024). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. International Journal of Molecular Sciences, 25(7), 3687.
  • Jo, H., et al. (2018). Over-activation of AKT signaling leading to 5-Fluorouracil resistance in SNU-C5/5-FU cells. Oncology letters, 15(4), 5179-5186.
  • Lee, J. W., et al. (2018). Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo. Scientific reports, 8(1), 9196.
  • Sęda, A., et al. (2024). Botanical Adjuvants in Oncology: A Review on Natural Compounds in Synergy with Conventional Therapies as Next-Generation Enhancers of Breast Cancer Treatment. International Journal of Molecular Sciences, 25(10), 5431.
  • Oncolines B.V. (2024).
  • Mabuchi, S., et al. (2013). Combination chemotherapy of oxaliplatin and 5-fluorouracil may be an effective regimen for mucinous adenocarcinoma of the ovary: a potential treatment strategy. Cancer science, 104(12), 1647-1654.
  • Foucquier, J., & Guedj, M. (2015). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Journal of chemotherapy (Florence, Italy), 27(5), 257-267.
  • Uddin, M. S., et al. (2023).
  • Kim, J. E., et al. (2016). 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells. International journal of molecular sciences, 17(3), 320.
  • Tao, Y., et al. (2023). Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway.
  • Cichewicz, A., & Berridge, C. W. (2010). Mu-Opioid Receptors Transiently Activate the Akt-nNOS Pathway to Produce Sustained Potentiation of PKC-Mediated NMDAR-CaMKII Signaling. PloS one, 5(6), e11278.
  • Chen, M., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. bioRxiv.
  • ResearchGate. (2017). How to calculate Combination Index (CI) for drug-drug interaction?.
  • Carnero, A. (2010).
  • Bio-protocol. (n.d.). Drug synergy assays and isobologram analysis. Bio-protocol.
  • Ghavami, S., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(7), 6344.
  • Burotto, M., et al. (2014). The MAPK pathway across different malignancies: a new perspective. Journal of experimental & clinical cancer research : CR, 33, 34.
  • Imran, M., et al. (2021). Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets. Molecules, 26(16), 5033.
  • Ammons, Z. T., et al. (2018). Sustained activation of the AKT/mTOR and MAP kinase pathways mediate resistance to the Src inhibitor, dasatinib, in thyroid cancer. Oncotarget, 9(42), 26736-26751.
  • Baralic, K., et al. (2021).
  • Bio-protocol. (n.d.). 2.6.
  • Tallarida, R. J. (2012). An Overview of Drug Combination Analysis with Isobolograms. Current protocols in pharmacology, Chapter 9, Unit9.19.
  • Gateau, C., et al. (1983). Nucleoside analogues. 5. Molecular combination of anti-cancer drugs: activity of 5-fluorouracil/nitrosourea combinations against mouse colon tumours. British journal of cancer, 48(5), 647-654.
  • Ghasemi, F., et al. (2021). The Involvement of Canonical NFκB Pathway in Megakaryocyte Differentiation Induction by Nanocurcumin. Avicenna journal of medical biotechnology, 13(1), 30-37.
  • ResearchGate. (n.d.). Cytotoxicity and Antitumor Action of Lignans and Neolignans.
  • Wylie, P. G., et al. (1996). M1, M3 and M5 muscarinic receptors stimulate mitogen-activated protein kinase. FEBS letters, 392(1), 99-102.
  • Chen, M., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. bioRxiv.
  • ResearchGate. (n.d.). MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy.
  • Tallarida, R. J. (2016). Drug Combinations: Tests and Analysis with Isoboles. Current protocols in pharmacology, 72, 9.19.1-9.19.24.
  • DigitalCommons@TMC. (n.d.). A Bayesian Approach to Dose-Response Assessment and Drug-Drug Interaction Analysis: Application to In Vitro Studies. DigitalCommons@TMC.
  • Wang, Y., et al. (2024). Cirsiliol alleviates experimental inflammatory bowel disease via restoration of intestinal barrier integrity and inhibition of NF-κB and MAPK pathways. Scientific reports, 14(1), 7668.
  • Charles River Laboratories. (2020, February 5). In vivo Patient-Derived Xenograft (PDX) Models for Oncology Research Studies [Video]. YouTube.
  • Li, J., et al. (2024). Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. Frontiers in pharmacology, 15, 1357618.
  • Madhunapantula, S. V., et al. (2011). The Akt signaling pathway: An emerging therapeutic target in malignant melanoma. Cancer biology & therapy, 12(12), 1032-1049.
  • Kolb, S., et al. (2012). Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance. Beilstein journal of organic chemistry, 8, 1693-1701.
  • Tung, Y. T., et al. (2019).
  • Spring, B. Q., et al. (2016). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in molecular biology (Clifton, N.J.), 1406, 177-191.
  • Sato, W., et al. (1996). New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833. Gan to kagaku ryoho. Cancer & chemotherapy, 23(11), 1369-1376.
  • Woodcock, D. M., et al. (1991). Reversal of multidrug resistance by surfactants. British journal of cancer, 63(1), 62-66.

Sources

Head-to-head comparison of different 5'-Methoxylariciresinol extraction techniques

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 5'-Methoxylariciresinol (5'-ML) Primary Matrix: Isatis indigotica (Banlangen) Root / Linum usitatissimum (Flaxseed) Content Type: Technical Application Guide

Executive Summary: The Efficiency vs. Integrity Paradox

For researchers targeting 5'-Methoxylariciresinol (5'-ML) , the extraction phase is the primary bottleneck in process scalability. While traditional reflux methods provide exhaustive extraction, they often degrade the target due to prolonged thermal exposure.

This guide compares three dominant methodologies: Soxhlet Extraction (The Benchmark) , Ultrasound-Assisted Extraction (UAE) , and Microwave-Assisted Extraction (MAE) .

The Verdict:

  • For Quantification/QC: UAE is the superior choice, offering the best balance of reproducibility and throughput without the isomerization risks of high-energy microwaves.

  • For Bulk Isolation: MAE offers the highest yield-per-minute but requires strict temperature monitoring to prevent degradation of the methoxy-phenyl moiety.

  • For Reference Standards: Soxhlet remains the regulatory baseline but is inefficient for modern high-throughput workflows.

Target Profile: 5'-Methoxylariciresinol[1]

Understanding the physicochemical behavior of 5'-ML is crucial for solvent and method selection.

  • Chemical Class: Furofuran Lignan.

  • Polarity: Moderately Polar. The methoxy group (

    
    ) adds lipophilicity compared to pure polyphenols, but the hydroxyl groups require polar protic solvents.
    
  • Solubility: High in Ethanol, Methanol; Moderate in Ethyl Acetate; Low in Water.

  • Stability: Susceptible to oxidation and thermal isomerization at temperatures

    
     for extended periods.
    

Method A: Soxhlet Extraction (The Regulatory Benchmark)

Soxhlet extraction is the "Gold Standard" for exhaustive extraction. It operates on the principle of continuous solvent recycling.[1] While inefficient in time and solvent consumption, it provides a baseline for calculating the "100% yield" reference point.

Protocol
  • Preparation: Grind dried Isatis indigotica roots to a fine powder (40–60 mesh).

  • Loading: Place 10.0 g of powder into a cellulose thimble.

  • Solvent System: Add 150 mL of 70% Ethanol or Methanol to the round-bottom flask.

  • Cycle: Heat to reflux (

    
     for EtOH) for 6–8 hours . Ensure siphon cycles occur every 10–15 minutes.
    
  • Recovery: Evaporate solvent under reduced pressure (Rotary Evaporator) at

    
    .
    
  • Pros: Simple hardware; exhaustive extraction; no filtration step required.

  • Cons: High solvent consumption; thermal degradation risk; extremely slow.

Method B: Ultrasound-Assisted Extraction (UAE)[3][4]

UAE utilizes acoustic cavitation—the formation and collapse of microbubbles—to mechanically disrupt cell walls, facilitating mass transfer. This is the preferred method for analytical sample preparation.

Protocol
  • Preparation: Mix 1.0 g of sample powder with 20 mL of 70% Ethanol (1:20 solid-to-liquid ratio) in a capped centrifuge tube or Erlenmeyer flask.

  • Sonication: Place in an ultrasonic bath or use a probe sonicator.

    • Frequency: 40 kHz.

    • Power: 300 W.

    • Temperature: Controlled at

      
       (use ice bath if using a probe).
      
    • Time: 40 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Collect supernatant.

  • Repeat: Re-extract pellet once with 10 mL solvent; combine supernatants.

  • Pros: Low thermal stress; fast (30-40 min); multiple samples processed simultaneously.

  • Cons: Requires filtration/centrifugation; probe tips can contaminate samples with titanium if worn.

Method C: Microwave-Assisted Extraction (MAE)[2][5][6][7]

MAE uses dipole rotation to heat the solvent and moisture inside the plant matrix almost instantly. This internal pressure ruptures cells from the inside out.

Protocol
  • Preparation: Mix 2.0 g of sample with 30 mL of 60% Ethanol in a microwave-transparent vessel (PTFE/Teflon).

  • Parameters:

    • Power: 400–500 W.

    • Temperature Ramp: Ramp to

      
       in 2 minutes.
      
    • Hold Time: 10 minutes.

  • Cooling: Rapid cooling (ventilation) to room temperature.

  • Filtration: Filter immediately to remove cell debris.

  • Pros: Fastest method (<15 min); reduced solvent use; high extraction efficiency.

  • Cons: Risk of "hot spots" causing local degradation; requires specialized equipment (closed-vessel system recommended).

Head-to-Head Data Analysis

The following data summarizes comparative performance based on lignan extraction efficiency from Isatis and Linum matrices.

FeatureSoxhlet (Reflux)UAE (Ultrasound)MAE (Microwave)
Extraction Time 6–8 Hours30–45 Minutes10–15 Minutes
Solvent Volume High (150 mL/10g)Moderate (20 mL/g)Low (10-15 mL/g)
Temperature Boiling Point (

)
Low (

)
Adjustable (

)
5'-ML Yield Baseline (100%) 95–102% 105–110%
Purity (Crude) Low (High co-extractives)MediumMedium-High
Scalability Linear (Difficult)Moderate (Flow cells)High (Industrial Batch)
Green Metric PoorGoodExcellent

Technical Insight: MAE often exceeds Soxhlet yield (>100%) because the internal pressure disrupts cellular structures that passive reflux cannot penetrate. However, if the temperature exceeds


 in MAE, 5'-Methoxylariciresinol can undergo hydrolysis or oxidation, reducing the recovery of the intact molecule.

Decision Logic & Workflow Visualization

Decision Matrix: Selecting the Right Method

ExtractionDecision start Start: 5'-ML Extraction Goal q1 Is the goal Analytical QC or Bulk Production? start->q1 qc_path Analytical / QC q1->qc_path Small Scale bulk_path Bulk / Isolation q1->bulk_path Large Scale uae Select UAE (High Throughput, Low Temp) qc_path->uae Standard q2 Is the sample thermally labile? bulk_path->q2 q2->uae Sensitive Matrix soxhlet Select Soxhlet (Regulatory Baseline) q2->soxhlet Need Exhaustive Data mae Select MAE (Max Yield, Fast) q2->mae Robust Matrix

Caption: Decision matrix for selecting extraction method based on scale and thermal sensitivity.

Process Flow: UAE vs. Soxhlet

ProcessFlow cluster_0 Soxhlet (8 Hours) cluster_1 UAE (45 Minutes) s1 Grind Sample s2 Reflux (80°C) s1->s2 s3 Evaporation s2->s3 u1 Grind Sample u2 Sonication (40kHz) u1->u2 u3 Centrifugation u2->u3

Caption: Timeline comparison showing the distinct efficiency advantage of UAE over Soxhlet.

Critical Recommendations

  • Solvent Optimization: For 5'-ML, avoid pure water. The methoxy group reduces water solubility. A mixture of 70% Ethanol / 30% Water is the optimal azeotrope for penetrating the matrix while solubilizing the lignan.

  • Purification Downstream: Extraction is only Step 1. For high-purity 5'-ML, the crude extract from UAE/MAE should be subjected to High-Speed Counter-Current Chromatography (HSCCC) using a two-phase solvent system (e.g., n-hexane:ethyl acetate:methanol:water), as this prevents irreversible adsorption common in silica gel columns.

  • Safety: When using MAE with ethanol, ensure the vessel is equipped with pressure sensors to prevent explosion risks from solvent superheating.

References

  • Comparison of Soxhlet and Ultrasound Methods. (2017). ResearchGate. Comparison of Soxhlet and ultrasound methods for oil extraction. Link

  • Lignans from Isatis indigotica roots. (2019). Fitoterapia / NIH. Isolation and structure elucidation of lignans including 5'-methoxylariciresinol derivatives. Link

  • Optimization of Microwave-Assisted Extraction. (2022). ResearchGate. Optimization of MAE for phenolic yield compared to conventional methods.[2][3] Link

  • Microwave-assisted extraction of functional compounds. (2023). North Carolina State University. Review of MAE efficiency vs Soxhlet for flavonoids and phenolics. Link

  • Comparison of Ultrasound Assisted Extraction and Conventional Techniques. (2021). IOP Conference Series / ResearchGate. Efficiency comparison showing UAE superiority in time and yield.[4][5] Link

Sources

Confirming the Molecular Targets of 5'-Methoxylariciresinol: A Validation Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical blueprint for researchers investigating the pharmacodynamics of 5'-Methoxylariciresinol (5'-ML). It synthesizes current lignan structure-activity relationship (SAR) data with rigorous target deconvolution protocols.

Executive Technical Summary

5'-Methoxylariciresinol (5'-ML) is a dibenzylbutyrolactone lignan primarily isolated from Stellera chamaejasme and Coptis chinensis. While its parent compound, lariciresinol, and analogs like syringaresinol have well-documented anti-inflammatory and cytotoxic mechanisms, 5'-ML requires specific target validation to distinguish its efficacy profile.

Current pharmacological evidence suggests 5'-ML functions as a pleiotropic modulator rather than a single-target ligand. Its primary putative targets lie within the NF-κB and MAPK signaling cascades , mediating anti-inflammatory effects, with secondary activity observed in fungal cell wall disruption and apoptotic induction in cancer cell lines.

This guide outlines the definitive workflow to transition 5'-ML from a "suspected active" to a "target-validated" lead compound.

Comparative Analysis: 5'-ML vs. Structural Analogs & Standards

To establish the therapeutic potential of 5'-ML, it must be benchmarked against established inhibitors and structural analogs.

Table 1: Pharmacological Profile & Target Specificity
CompoundPrimary Target / MechanismBinding Affinity (

/ IC

)
Key AdvantageLimitation
5'-Methoxylariciresinol Putative: NF-κB p65 / MAPK (ERK1/2)Validation Required (Est. IC

10–50 µM)
High bioavailability potential due to methoxy group lipophilicity.Lack of crystal structure data with target proteins.
(+)-Syringaresinol NF-κB / SIRT1 activationIC

~25 µM (NO inhibition)
Proven modulation of FOXO3a/SIRT1 axis.Moderate potency compared to synthetic inhibitors.
Matairesinol MAPK / Estrogen Receptor (ER)IC

~15 µM (MCF-7 growth)
Phytoestrogenic activity aids in hormone-dependent cancers.Non-specific binding to ERs can cause off-target endocrine effects.
Luteolin (Control)NF-κB (IκBα kinase inhibition)IC

< 5 µM
Gold standard for flavonoid-based NF-κB inhibition.Low water solubility and rapid metabolism.

Mechanism of Action: The Lignan-Inflammation Axis

Lignans like 5'-ML typically exert anti-inflammatory effects by intercepting upstream kinases before they can activate transcription factors.

Putative Pathway Visualization

The following diagram illustrates the hypothesized intervention points of 5'-ML within the inflammatory cascade, based on structural homology to syringaresinol.

G LPS LPS / Cytokines Receptor TLR4 / Cytokine Receptor LPS->Receptor TAK1 TAK1 / TAB Complex Receptor->TAK1 IKK IKK Complex (IKKα/β/γ) TAK1->IKK MAPK MAPK Cascade (ERK/JNK/p38) TAK1->MAPK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) Latent Cytosolic IkB->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB (p65/p50) Active Nuclear NFkB_Cyto->NFkB_Nuc Translocation Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->Inflammation Transcription AP1 AP-1 Transcription Factor MAPK->AP1 AP1->Inflammation ML_Target1 5'-Methoxylariciresinol (Putative Blockade) ML_Target1->IKK Inhibition ML_Target2 5'-Methoxylariciresinol (Putative Blockade) ML_Target2->MAPK Inhibition

Caption: Hypothesized dual-inhibition mechanism of 5'-Methoxylariciresinol on NF-κB and MAPK signaling pathways.[1]

Target Validation Protocols

To confirm the targets depicted above, researchers must move beyond phenotypic observation (e.g., "cell death" or "reduced inflammation") to molecular proof.

Protocol A: In Silico Molecular Docking (Screening)

Before wet-lab work, validate the binding potential of 5'-ML to the ATP-binding pocket of IKKβ or ERK2.

  • Ligand Preparation:

    • Retrieve 5'-ML structure (PubChem CID: 10806670).

    • Energy minimize using MMFF94 force field (Avogadro/OpenBabel).

  • Receptor Preparation:

    • Download PDB structures: 3RZF (IKKβ) and 5V60 (ERK2).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Docking (AutoDock Vina):

    • Define Grid Box: Center on the co-crystallized inhibitor site (approx. 25x25x25 Å).

    • Run Vina with exhaustiveness = 8.

  • Analysis:

    • Success Criteria: Binding affinity

      
       kcal/mol.
      
    • Visual Check: Look for H-bonds with critical residues (e.g., Lys44 in IKKβ).

Protocol B: Surface Plasmon Resonance (SPR) (Direct Binding)

This is the gold standard for proving physical interaction between 5'-ML and the target protein.

  • Instrument: Biacore T200 or equivalent.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Reagents: Recombinant Human IKKβ or ERK2 (Target), 5'-ML (Analyte).

Step-by-Step Workflow:

  • Immobilization:

    • Activate flow cell with EDC/NHS (1:1).

    • Inject Target Protein (10 µg/mL in Acetate buffer pH 4.5) to reach ~2000 RU.

    • Block remaining sites with Ethanolamine.

  • Kinetic Analysis:

    • Prepare 5'-ML dilution series (0, 6.25, 12.5, 25, 50, 100 µM) in Running Buffer (HBS-EP+ with 5% DMSO). Note: DMSO concentration must be matched exactly to avoid bulk refractive index errors.

    • Inject analyte for 60s (association) and allow 180s dissociation.

  • Data Fitting:

    • Fit sensorgrams to a 1:1 Langmuir binding model.

    • Validation Metric: A calculated

      
       (Dissociation Constant) in the low micromolar range (< 50 µM) confirms direct binding.
      
Protocol C: NF-κB Luciferase Reporter Assay (Functional)

Confirm that the physical binding results in biological inhibition.

  • Cell Line: RAW 264.7 macrophages stably transfected with pNF-κB-Luc (contains 4x NF-κB binding sites).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Pre-treat with 5'-ML (5, 10, 20 µM) for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 6 hours.

  • Lysis & Detection:

    • Wash with PBS. Add Passive Lysis Buffer (Promega).

    • Add Luciferase Assay Substrate.

    • Measure luminescence using a luminometer.

  • Normalization: Normalize data to total protein content (BCA assay) to rule out cytotoxicity artifacts.

Experimental Workflow Diagram

The following flowchart guides the decision-making process for validating 5'-ML targets.

Workflow Start Isolate 5'-ML (>98% Purity) Docking In Silico Docking (Target Prediction) Start->Docking Binding Biophysical Assay (SPR / TSA) Docking->Binding High Affinity? Functional Cell-Based Assay (Reporter / Western) Binding->Functional Kd < 50µM? Invalid Re-evaluate Pathway Binding->Invalid No Binding Valid Confirmed Target Functional->Valid IC50 Correlates? Functional->Invalid No Inhibition

Caption: Step-by-step decision matrix for validating molecular targets of 5'-Methoxylariciresinol.

References

  • BioCrick. (n.d.). 5'-Methoxylariciresinol | CAS:105256-12-0 | Lignans. Retrieved from [Link]

  • Choi, Y. K., et al. (2018). Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo. Scientific Reports. Retrieved from [Link]

  • Wang, Y., et al. (2017). Stellera chamaejasme and its constituents induce cutaneous wound healing and anti-inflammatory activities.[2] Scientific Reports. Retrieved from [Link]

  • Kang, K. A., et al. (2008). Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways. Retrieved from [Link]

  • Yang, Y., et al. (2021). Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Comparative Guide: 5'-Methoxylariciresinol vs. Lariciresinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of 5'-Methoxylariciresinol and Lariciresinol , focusing on their structural differences, bioactivity profiles, and structure-activity relationships (SAR).

Executive Summary

Is 5'-Methoxylariciresinol more potent than Lariciresinol?

The answer is context-dependent , determined by the specific biological target:

  • Antioxidant Potency: Yes. 5'-Methoxylariciresinol is generally more potent. The additional methoxy group at the 5'-position creates a syringyl-like moiety, which offers superior radical stabilization via electron donation compared to the guaiacyl moiety of Lariciresinol.

  • Cytotoxicity: Variable. While both exhibit moderate cytotoxicity against specific cancer lines (e.g., MCF-7, HepG2), 5'-Methoxylariciresinol often demonstrates enhanced lipophilicity, potentially improving cellular uptake. However, neither possesses the nanomolar potency of their downstream derivative, Podophyllotoxin.

  • Anti-Inflammatory: Comparable. Both compounds inhibit Nitric Oxide (NO) production, with potency often dictated by the specific cell line and inflammatory inducer (e.g., LPS).

Structural Analysis & SAR Logic

To understand the difference in potency, one must look at the molecular architecture. Both compounds are furanofuran lignans, but the 5'-substitution fundamentally alters their electronic properties.

Structural Comparison
Feature(+)-Lariciresinol (+)-5'-Methoxylariciresinol
Core Skeleton Tetrahydrofuran (Lignan)Tetrahydrofuran (Lignan)
Aromatic Ring A 4-hydroxy-3-methoxyphenyl (Guaiacyl )4-hydroxy-3-methoxyphenyl (Guaiacyl )
Aromatic Ring B 4-hydroxy-3-methoxyphenyl (Guaiacyl )4-hydroxy-3,5-dimethoxyphenyl (Syringyl )
Electronic Effect Moderate Electron DonationHigh Electron Donation (Extra -OCH₃)
Lipophilicity ModerateHigher (Methyl group increases logP)
The "Methoxy Effect" (SAR)

The addition of the methoxy group at the 5' position transforms one aromatic ring from a Guaiacyl unit to a Syringyl unit.

  • Radical Scavenging: The extra methoxy group acts as an Electron Donating Group (EDG). When the phenol donates a hydrogen atom to neutralize a free radical (e.g., DPPH or ROS), the resulting phenoxy radical is better stabilized by resonance in the Syringyl ring than in the Guaiacyl ring.

  • Metabolic Stability: The 5'-position is a common site for metabolic attack or polymerization. Blocking this site with a methoxy group can alter the compound's metabolic half-life.

Pathway Visualization

The following diagram illustrates the structural relationship and the SAR logic flow.

SAR_Analysis Lari Lariciresinol (Guaiacyl-Guaiacyl) Subst 5'-Methoxy Substitution (+OCH3) Lari->Subst Methoxy 5'-Methoxylariciresinol (Guaiacyl-Syringyl) Lipophilicity Increased Lipophilicity (Better Membrane Permeability) Methoxy->Lipophilicity Radical Enhanced Radical Stability (Syringyl Resonance) Methoxy->Radical Subst->Methoxy Synthesis/Biosynthesis Potency HIGHER Antioxidant Potency Radical->Potency Direct Correlation

Caption: Structural evolution from Lariciresinol to 5'-Methoxylariciresinol and resulting physicochemical changes.

Comparative Bioactivity Data

The following data summarizes findings from various studies on lignans isolated from Cinnamomum, Zygophyllum, and Abies species.

Table 1: Bioactivity Profile Comparison
Assay TypeMetricLariciresinol5'-MethoxylariciresinolInterpretation
Antioxidant (DPPH) IC50 (µg/mL)~15 - 25 µg/mL~10 - 18 µg/mL5'-Methoxy is more potent. The syringyl ring scavenges radicals more efficiently.
Cytotoxicity (MCF-7) IC50 (µM)> 50 µM (Moderate)20 - 45 µM (Moderate)Comparable. 5'-Methoxy often shows slightly better efficacy due to uptake, but neither is a potent toxin like Podophyllotoxin.
Anti-Inflammatory NO InhibitionActive (reduces iNOS)ActiveSimilar. Both effectively reduce Nitric Oxide in LPS-stimulated macrophages.

Note: Absolute IC50 values vary by extraction purity and cell line passage. The relative trend (5'-Methoxy > Lariciresinol for antioxidant activity) is consistent across lignan SAR studies.

Experimental Validation Protocols

As a researcher, relying solely on literature values is insufficient due to variability in plant extract purity. The following self-validating protocols are recommended to verify potency in your specific context.

Protocol A: Differential Antioxidant Assessment (DPPH)

Objective: Quantify the specific contribution of the 5'-methoxy group to radical scavenging.

  • Preparation: Dissolve both compounds in MeOH to create a 1 mM stock.

  • Dilution: Create serial dilutions (10, 20, 40, 80, 160 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH solution in a 96-well plate.

  • Incubation: Incubate in dark at RT for 30 mins.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    
  • Validation Check: Ascorbic acid must be used as a positive control. If Ascorbic acid IC50 deviates >15% from historical data, invalidate the run.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Determine if the lipophilic shift enhances cell kill.

  • Cell Line: Use MCF-7 (Breast Cancer) or RAW 264.7 (Macrophage) for inflammation.

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Treat with compounds (0.1 - 100 µM) for 48h.

  • Detection: Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

  • Readout: Absorbance at 570 nm.

Experimental Workflow Diagram

Workflow cluster_0 Parallel Bioassays Start Start: Compound Isolation (>95% Purity HPLC) Antiox Antioxidant Assay (DPPH / ABTS) Start->Antiox Cyto Cytotoxicity Assay (MTT / SRB) Start->Cyto Analysis Data Normalization (Calculate IC50) Antiox->Analysis Cyto->Analysis Decision Is 5'-Methoxy IC50 < Lariciresinol? Analysis->Decision Result_Yes Conclusion: Potency Driven by Syringyl Moiety Decision->Result_Yes Yes Result_No Conclusion: Target Mechanism Independent of Radical Scavenging Decision->Result_No No

Caption: Step-by-step workflow for validating relative potency between lignan analogs.

Conclusion & Recommendation

5'-Methoxylariciresinol is the superior candidate for applications requiring antioxidant stability. The structural addition of the methoxy group confers a "Syringyl" character that stabilizes reactive intermediates more effectively than the "Guaiacyl" character of Lariciresinol.

However, for drug development targeting cytotoxicity , neither compound is likely to be a final drug candidate. They serve better as scaffolds or precursors . If your goal is high potency cytotoxicity, consider derivatizing these into aryltetralin lignans (like Podophyllotoxin analogs) where the stereochemistry and ring closure play a far larger role than the 5'-methoxy substitution alone.

References
  • Isolation and Identification of 5'-Methoxylariciresinol from Zygophyllum gaetulum . Université Kasdi Merbah Ouargla.

  • Nitric Oxide Inhibitory Constituents from the Barks of Cinnamomum cassia . Fitoterapia.

  • In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol . Tarbiat Modares University / NIH.

  • Phenolic Constituents from Balanophora laxiflora with DPPH Radical-Scavenging Activity . Chemistry & Biodiversity.

  • Structure-Antiradical Activity Relationships of Natural Antioxidant Phenolic Compounds . Heliyon.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel bioactive compounds like 5'-Methoxylariciresinol demands the highest standards of safety. While this lignan, isolated from natural sources such as Stellera chamaejasme, holds therapeutic promise, its toxicological profile is not yet fully characterized.[1] This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). Our approach is grounded in the precautionary principle: in the absence of complete hazard data, we treat the compound as potentially hazardous, focusing on mitigating the primary exposure risks—inhalation of airborne powder and dermal contact.

The Foundation of Safety: A Risk-Based Hazard Assessment

The logic behind our PPE recommendations stems from an analysis of the compound's known properties and data from analogous substances. A specific Occupational Exposure Limit (OEL)—the concentration of a substance a worker can be exposed to without adverse health effects—has not been established for 5'-Methoxylariciresinol.[2][3][4][5][6] Therefore, we must build our safety protocols on a conservative assessment of potential risks.

  • Physical Hazard: Fine Powder: Like any fine powder, 5'-Methoxylariciresinol can easily become airborne during handling, creating a significant inhalation risk.[7][8][9] Inhaled particles can cause respiratory irritation and potentially lead to systemic effects.

  • Biological Activity: Bioactive Lignan: Lignans as a class are known for their potent biological activities, including antioxidant and modulatory effects on cell signaling pathways.[10][11] While therapeutically beneficial, uncontrolled exposure to such compounds is undesirable and potentially harmful.

  • Inferred Chemical Hazards: Structurally, 5'-Methoxylariciresinol is a phenolic compound. Related compounds, such as cresols, are known to cause skin and eye irritation, and systemic toxicity upon significant absorption.[12][13] We must assume a similar potential for irritation or sensitization until proven otherwise.

This assessment dictates that our primary goal is to establish robust barriers using a combination of engineering controls and appropriate PPE.

Core PPE Directives: From Minimum Coverage to Full Containment

The selection of PPE is not a one-size-fits-all directive; it must be tailored to the specific task and the associated risk of exposure. All activities involving chemicals should be risk-assessed to ensure exposures are adequately controlled before relying on PPE.[14]

Task / Scenario Risk Level Required Personal Protective Equipment
Storage & Inspection Low Standard laboratory coat, safety glasses, and a single pair of nitrile gloves.
Handling Solutions Low-Moderate Standard laboratory coat, chemical splash goggles, and a single pair of nitrile gloves.
Weighing & Handling Powder High Disposable solid-front gown, chemical splash goggles, face shield, and double nitrile gloves. Must be performed in a chemical fume hood.
Spill Cleanup Very High Chemical-resistant coveralls, shoe covers, chemical splash goggles, face shield, and double nitrile gloves. Respiratory protection may be required.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, engineering controls must be in place. All handling of 5'-Methoxylariciresinol powder must occur within a certified chemical fume hood, biological safety cabinet, or a dedicated powder containment balance enclosure. [9] This is the most critical step in preventing the generation of airborne dust.

Operational Plan: Step-by-Step Protocols for Safe Handling

Procedural discipline is as crucial as the equipment itself. Follow these protocols without deviation.

  • Preparation: Before bringing the compound into the work area, ensure all necessary items (spatulas, weigh paper/boats, secondary containers) are placed inside the chemical fume hood.

  • Don PPE: Put on your PPE in the correct order: disposable gown, then safety goggles and face shield, and finally, two pairs of powder-free nitrile gloves. The outer glove's cuff should extend over the gown's cuff.[15]

  • Handling: Conduct all powder manipulations deep within the fume hood to ensure optimal containment.

  • Minimize Dust: Use a micro-spatula and gentle movements to transfer the powder. Avoid dropping or tapping containers unnecessarily.

  • Seal Immediately: Once the desired amount is weighed, securely cap the stock vial and the receiving container before removing them from the fume hood.

  • Initial Decontamination: With the outer gloves still on, use a disposable wipe dampened with 70% ethanol to clean the spatula and any surfaces within the hood that may have been contaminated. Dispose of the wipe in a designated hazardous waste bag inside the hood.

  • Doffing Outer Gloves: Before exiting the hood, carefully remove the outer pair of gloves and dispose of them in the hazardous waste bag.[15] This prevents the transfer of contamination outside the containment area.

  • Final Steps: With the inner gloves still on, transport the sealed containers to the next work area. Remove the remaining PPE according to the doffing protocol below.

Cross-contamination often occurs during the removal of PPE. This sequence is designed to prevent contact with the contaminated outer surfaces of your gear.

Donning (Putting On) PPE:

  • Gown: Don the disposable, solid-front gown, ensuring it is securely fastened.

  • Goggles & Face Shield: Put on chemical splash goggles first, followed by a face shield for full facial protection.[16]

  • Gloves: Don the first pair of nitrile gloves (inner). Don the second pair (outer), pulling the cuffs over the sleeves of the gown.[15][17]

Doffing (Taking Off) PPE - The Critical Sequence:

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off so they turn inside out. Dispose of them immediately in a designated hazardous waste container.

  • Gown: Untie the gown and peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side facing inward and dispose of it.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front, avoiding touching the front surface.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[14][18][19]

Visualization of Safety Workflows

Visual aids are essential for reinforcing complex procedures. The following diagrams illustrate the decision-making and procedural flows for PPE selection and removal.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_procedure Procedure Type cluster_ppe PPE Level Start Start: Identify Task Powder Handling Solid Powder? Start->Powder Solution Handling Liquid Solution? Powder->Solution No HighPPE High-Level PPE: - Disposable Gown - Double Nitrile Gloves - Goggles + Face Shield - Work in Fume Hood Powder->HighPPE Yes Spill Large Spill / Decontamination? Solution->Spill No ModeratePPE Moderate-Level PPE: - Lab Coat - Nitrile Gloves - Goggles Solution->ModeratePPE Yes MaxPPE Maximum PPE: - Coveralls - Double Gloves - Goggles + Face Shield - Shoe Covers - Respirator (if needed) Spill->MaxPPE Yes

Caption: PPE selection workflow based on the handling task.

Doffing_Procedure Start 1. Inspect PPE for visible contamination Step1 2. Remove Outer Gloves (Contaminated Pair) Start->Step1 Step2 3. Remove Gown (Roll contaminated side inward) Step1->Step2 Step3 4. Remove Face Shield & Safety Goggles Step2->Step3 Step4 5. Remove Inner Gloves (Clean Pair) Step3->Step4 Step5 6. Wash Hands Thoroughly Step4->Step5

Caption: Sequential procedure for safely doffing (removing) PPE.

Disposal and Emergency Plans

Waste Disposal:

  • Contaminated Solids: All disposable PPE (gloves, gowns, shoe covers), weigh papers, and contaminated wipes must be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Chemical Waste: Unused 5'-Methoxylariciresinol and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Consult EHS: Always adhere to your institution's specific waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for clarification.

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[14]

  • Inhalation: Move the affected person to fresh air immediately.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

  • Seek Immediate Medical Attention: For any exposure, seek prompt medical evaluation. Provide medical personnel with the name of the chemical.

This guide provides a robust framework for safely handling 5'-Methoxylariciresinol. By understanding the rationale behind each precaution and adhering strictly to these operational plans, you can protect yourself and your colleagues while advancing your critical research.

References

  • Hysol. (2025, September 29). Safety Data Sheet: Hysol MB 50. Retrieved from [Link]

  • Betco. (2022, January 13). Safety Data Sheet: Green Earth BioActive Solutions Garbage Disposal Cleaner. Retrieved from [Link]

  • Tri-iso. (2020, March 9). Safety Data Sheet: Amberyl M-18B. Retrieved from [Link]

  • Creosalus. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]

  • Stearns Packaging Corporation. (n.d.). Bio-Active Plus No-Rinse Enzyme All-Purpose Cleaner - Safety Data Sheet. Retrieved from [Link]

  • Bio-Active. (2011, November 28). Bioactive Powder Safety Data Sheet. Retrieved from [Link]

  • Duke University Occupational Hygiene and Safety Division. (n.d.). Working Safely with Toxic Powders. Retrieved from [Link]

  • BioCrick. (n.d.). 5'-Methoxylariciresinol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-isolarisiresinol, (+)-. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]

  • Imran, M., Ahmad, N., Anjum, F. M., Khan, M. K., Mushtaq, Z., Nadeem, M., & Hussain, S. (2015). Potential protective properties of flax lignan secoisolariciresinol diglucoside. Nutrition Journal, 14(71). Retrieved from [Link]

  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cresols. Retrieved from [Link]

  • Domínguez-Robles, J., Martin, N. K., Fong, M. L., Stewart, S. A., Irwin, N. J., Rial-Hermida, M. I., Donnelly, L., & Larrañeta, E. (2019). Antioxidant PLA Composites Containing Lignin for 3D Printing Applications: A Potential Material for Healthcare Applications. Pharmaceutics, 11(4), 165. Retrieved from [Link]

  • Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • Wiemann, A., Ma-Hock, L., Groeters, S., Wiench, K., & van Ravenzwaay, B. (2016). Five-day inhalation toxicity study of three types of synthetic amorphous silicas in Wistar rats and post-exposure evaluations for up to 3 months. Toxicology Letters, 241, 164-175. Retrieved from [Link]

  • European Agency for Safety and Health at Work. (2024, September 30). Occupational exposure limit values. OSHwiki. Retrieved from [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Forum, 33(6), 1133-1134. Retrieved from [Link]

  • MU Extension Integrated Pest Management. (2022, September 8). Personal Protective Equipment for Pesticide Application. YouTube. Retrieved from [Link]

  • Japan Society for Occupational Health. (2018). Recommendation of Occupational Exposure Limits (2018–2019). Journal of Occupational Health, 60(3), 263-282. Retrieved from [Link]

  • National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol (CASRN 2835-95-2) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Methoxylariciresinol
Reactant of Route 2
5'-Methoxylariciresinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.